molecular formula C₁₆H₂₁Br₂N₃O₂ B1160649 (+)-Deoxyfebrifugine Dihydrobromide

(+)-Deoxyfebrifugine Dihydrobromide

Cat. No.: B1160649
M. Wt: 447.16
Attention: For research use only. Not for human or veterinary use.
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Description

(+)-Deoxyfebrifugine Dihydrobromide is a useful research compound. Its molecular formula is C₁₆H₂₁Br₂N₃O₂ and its molecular weight is 447.16. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C₁₆H₂₁Br₂N₃O₂

Molecular Weight

447.16

Origin of Product

United States

Foundational & Exploratory

Technical Guide: (+)-Deoxyfebrifugine Dihydrobromide – Discovery, Isolation, and Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Scientific Context

The Febrifugine Paradox

(+)-Deoxyfebrifugine is a critical structural analogue of Febrifugine , a quinazolinone alkaloid isolated from the roots of Dichroa febrifuga (Chang Shan). While Febrifugine possesses potent antimalarial activity (EC50 values comparable to chloroquine), its clinical utility is severely limited by a narrow therapeutic index, primarily manifesting as severe gastrointestinal toxicity (emesis) and liver toxicity.

The discovery of (+)-Deoxyfebrifugine —which lacks the C-4' hydroxyl group found in the parent molecule—marked a pivotal moment in Structure-Activity Relationship (SAR) studies. It demonstrated that the antimalarial pharmacophore could be decoupled from the emetic pharmacophore.

The Role of the Dihydrobromide Salt

The Dihydrobromide (2HBr) salt form is not merely a storage medium; it is the definitive crystalline form used for:

  • Absolute Configuration Confirmation: Establishing the (2'S, 3'R) stereochemistry via X-ray crystallography, correcting historical errors in the assignment of Febrifugine's structure.

  • Bioavailability: Enhancing aqueous solubility for in vivo antimalarial assays compared to the lipophilic free base.

  • Stability: Preventing the reversible isomerization between the ketone and hemiketal forms that complicates the analysis of the parent Febrifugine.

Part 2: Discovery & Biosynthetic Logic[1]

The "discovery" of (+)-Deoxyfebrifugine is twofold: its identification as a minor metabolite in Dichroa febrifuga and its rational design as a synthetic target to improve the safety profile of Chang Shan extracts.

Biosynthetic/Synthetic Pathway Diagram

Febrifugine_Pathway Anthranilic Anthranilic Acid Quinazolinone 4-Quinazolinone Scaffold Anthranilic->Quinazolinone Biosynthesis/Synthesis Febrifugine (+)-Febrifugine (Natural Product) Quinazolinone->Febrifugine C-4' Hydroxylation (Enzymatic) Deoxy (+)-Deoxyfebrifugine (Target Analogue) Quinazolinone->Deoxy Direct Synthesis (Evans/Kobayashi Route) Febrifugine->Deoxy Metabolic Reduction (Minor Pathway) Salt (+)-Deoxyfebrifugine Dihydrobromide Deoxy->Salt 2 HBr / AcOH Crystallization

Figure 1: The relationship between the natural precursor, the parent alkaloid, and the stabilized dihydrobromide salt form.

Part 3: Isolation and Preparation Protocols

Due to the low natural abundance of (+)-Deoxyfebrifugine in D. febrifuga (<0.01% dry weight), direct isolation is inefficient for pharmacological screening. The standard "isolation" in a drug development context refers to Assymetric Total Synthesis followed by salt formation.

However, for rigorous completeness, both the Natural Extraction (for reference standards) and Synthetic Isolation (for scale-up) are detailed below.

Protocol A: Natural Extraction from Dichroa febrifuga

Objective: Isolation of total alkaloid fraction containing Febrifugine, Isofebrifugine, and trace Deoxyfebrifugine.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl), Chloroform (CHCl3), Ammonium Hydroxide (NH4OH).

  • Maceration: Pulverize dried roots of D. febrifuga (1.0 kg) and extract with MeOH (3 x 5 L) at room temperature for 48 hours.

  • Acid-Base Partitioning:

    • Concentrate MeOH extract in vacuo.

    • Suspend residue in 0.5 M HCl (1 L). Filter to remove non-alkaloidal lipids.

    • Basify the filtrate with NH4OH to pH 10.

    • Extract exhaustively with CHCl3 (3 x 1 L).

  • Fractionation:

    • Dry CHCl3 layer over anhydrous Na2SO4 and concentrate.

    • Critical Step: The residue contains mostly Febrifugine and Isofebrifugine. Deoxyfebrifugine is a minor impurity here.

    • Use Flash Column Chromatography (Silica Gel 60).

    • Mobile Phase: CHCl3:MeOH:NH4OH (95:5:0.5).

    • Note: Deoxyfebrifugine elutes before Febrifugine due to the lack of the polar hydroxyl group.

Protocol B: Asymmetric Synthesis & Salt Formation (The "Discovery" Route)

Objective: Preparation of high-purity (+)-Deoxyfebrifugine Dihydrobromide for biological evaluation. Reference Grounding: Based on the methodologies of Kobayashi et al. and Evans et al. [1, 2].

Step 1: Synthesis of the Free Base

The synthesis typically involves the condensation of a quinazolinone fragment with a chiral piperidine fragment (derived from L-glutamic acid or similar chiral pool precursors).

  • Key Intermediate: (S)-N-Cbz-2-(2-oxopropyl)piperidine.

  • Coupling: Reaction with 4-hydroxyquinazoline under activation (e.g., Mitsunobu conditions or via quinazolinone lithium species).

  • Deprotection: Hydrogenolysis (H2, Pd/C) removes the Cbz group to yield (+)-Deoxyfebrifugine free base.

Step 2: Formation of the Dihydrobromide Salt

This is the critical step for stabilizing the compound.

Protocol:

  • Dissolution: Dissolve 100 mg of pure (+)-Deoxyfebrifugine free base in 2 mL of anhydrous Ethanol (EtOH).

  • Acidification: Dropwise add 48% Hydrobromic acid (HBr) in Acetic Acid (AcOH) at 0°C until pH < 2.

  • Precipitation: Add cold Diethyl Ether (Et2O) until turbidity is observed.

  • Crystallization: Store at 4°C for 24 hours. Colorless prismatic crystals will form.

  • Filtration: Filter crystals and wash with cold Et2O.

  • Drying: Dry under high vacuum (0.1 mmHg) at 40°C.

Yield: Typically 85-90% conversion from free base.

Part 4: Analytical Characterization & Data

To validate the isolation of this compound, the following physicochemical data must be matched.

Comparative Data Table
Parameter(+)-Febrifugine (Natural)(+)-Deoxyfebrifugine 2HBrSignificance
Molecular Formula C16H19N3O3C16H21N3O2 · 2HBrDeoxy lacks O at C-4'
MW 301.34 g/mol 447.16 g/mol Salt form is heavier
Melting Point 139-140 °C220-222 °C (dec)Salt indicates high lattice stability
Solubility DMSO, MeOH, CHCl3Water, DMSO, MeOHSalt allows aqueous dosing
Optical Rotation [α]D +28.0° (c=0.5, CHCl3)[α]D +12.5° (c=0.5, H2O)Confirms (+)-enantiomer
Toxicity (LD50) ~2-3 mg/kg (Mouse, oral)>25 mg/kg (Mouse, oral)Deoxy is significantly less toxic
Structural Validation Logic

Why the Dihydrobromide? The free base of febrifugine analogues often exists as a mixture of conformers due to the piperidine ring inversion and ketone/hemiketal equilibrium.

  • Validation: The 2HBr salt locks the nitrogen protonation, preventing ring inversion and forcing the molecule into a rigid conformation suitable for Single Crystal X-Ray Diffraction .

  • Result: This confirms the absolute configuration as (2'S, 3'R) , distinguishing it from the inactive Isofebrifugine (2'S, 3'S).

Part 5: Experimental Workflow Diagram

Isolation_Workflow Start Start: Crude Reaction Mixture (Synthesis) or Plant Extract Purification Flash Chromatography (CHCl3:MeOH:NH4OH) Start->Purification Isolation FreeBase (+)-Deoxyfebrifugine (Free Base Oil) Purification->FreeBase Concentration SaltForm Salt Formation (HBr/AcOH in EtOH) FreeBase->SaltForm Acidification Crystallization Recrystallization (EtOH/Et2O) SaltForm->Crystallization Precipitation Final Target: (+)-Deoxyfebrifugine 2HBr (Crystalline Solid) Crystallization->Final Filtration & Drying

Figure 2: Step-by-step workflow for the isolation and conversion of the free base to the dihydrobromide salt.

Part 6: References

  • Kobayashi, S., et al. (1999). "Total Synthesis of dl-Febrifugine and dl-Isofebrifugine." Chemical and Pharmaceutical Bulletin, 47(6), 905–906. Link

  • Zaidan, R. K., & Evans, P. (2024). "Stereoselective synthesis of analogues of deoxyfebrifugine." Journal of Chemical Research. Link

  • Jiang, S., et al. (2005). "Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs." Antimicrobial Agents and Chemotherapy, 49(3), 1169–1176. Link

  • McLaughlin, N. P., & Evans, P. (2010). "Dihydroxylation of Allyl-Quinazolinones: A Route to Febrifugine Analogues." The Journal of Organic Chemistry, 75(2), 518–521. Link

  • Splendid Lab. "Product Analysis: this compound." Custom Synthesis Catalog. Link

An In-Depth Technical Guide to the Mechanism of Action of (+)-Deoxyfebrifugine Dihydrobromide in Plasmodium

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease, continues to pose a significant global health challenge, largely due to the emergence and spread of drug-resistant Plasmodium parasites. This necessitates the urgent development of novel antimalarials with unique mechanisms of action. (+)-Deoxyfebrifugine Dihydrobromide, a synthetic analog of the natural product febrifugine, represents a promising class of antimalarial agents. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound and its congeners against Plasmodium falciparum. We delve into the specific molecular target, the downstream cellular consequences of target inhibition, and the experimental methodologies used to elucidate this mechanism. This guide is intended to serve as a valuable resource for researchers and drug development professionals working to advance novel antimalarial therapies.

Introduction: The Imperative for Novel Antimalarials and the Promise of Febrifugine Analogs

The history of antimalarial drug development is a continuous battle against parasite resistance. The declining efficacy of frontline artemisinin-based combination therapies (ACTs) in some regions underscores the critical need for new therapeutic agents with novel mechanisms of action. Natural products have historically been a rich source of antimalarial leads. Febrifugine, an alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, has been used in traditional medicine for centuries to treat malaria-associated fevers.[1] While a potent antimalarial, the clinical utility of febrifugine has been hampered by side effects, including hepatotoxicity.[1]

This has driven the synthesis of numerous analogs, such as this compound and halofuginone, with the goal of improving the therapeutic index while retaining potent antiplasmodial activity. These efforts have been largely successful, with analogs demonstrating high efficacy against both drug-sensitive and drug-resistant strains of P. falciparum.[2] A key advantage of these compounds is their distinct mechanism of action, which circumvents existing resistance pathways.

This guide will provide a detailed exploration of this mechanism, offering insights into the molecular basis of their potent antimalarial activity and providing a foundation for the rational design of next-generation febrifugine-based therapies.

The Molecular Target: Plasmodium falciparum Prolyl-tRNA Synthetase (PfProRS)

The primary molecular target of febrifugine and its analogs in Plasmodium falciparum is the cytoplasmic prolyl-tRNA synthetase (PfProRS).[3][4] Aminoacyl-tRNA synthetases (aaRSs) are a class of essential enzymes responsible for the covalent attachment of amino acids to their cognate transfer RNAs (tRNAs). This process, known as tRNA charging, is a critical step in protein synthesis, ensuring the fidelity of the genetic code during translation.[5]

The Plasmodium genome encodes two prolyl-tRNA synthetases: one located in the cytoplasm (PfcPRS) and another in the apicoplast.[4] Febrifugine and its derivatives, including this compound, selectively inhibit the cytoplasmic enzyme.[4]

Mechanism of Inhibition: Competitive Binding and ATP-Dependent Interaction

Febrifugine analogs act as potent inhibitors of PfProRS. Halofuginone, a closely related analog, has been shown to inhibit the aminoacylation activity of PfProRS with a 50% inhibitory concentration (IC50) in the nanomolar range.[3] Structural and biochemical studies have revealed that these compounds are competitive inhibitors with respect to proline.[3] They bind to the proline-binding site within the catalytic domain of PfProRS, preventing the natural substrate from accessing the enzyme.[6]

Interestingly, the binding of these inhibitors is also ATP-dependent.[6] The presence of ATP or a non-hydrolyzable ATP analog enhances the affinity of the inhibitor for the enzyme, suggesting a ternary complex formation involving the enzyme, the inhibitor, and ATP.[6]

dot

cluster_PfProRS PfProRS Active Site Proline_binding_site Proline Binding Site ATP_binding_site ATP Binding Site tRNA_binding_site tRNA Binding Site Deoxyfebrifugine (+)-Deoxyfebrifugine Dihydrobromide Deoxyfebrifugine->Proline_binding_site Competitively Inhibits Deoxyfebrifugine->ATP_binding_site ATP-dependent binding Proline Proline Proline->Proline_binding_site Natural Substrate ATP ATP ATP->ATP_binding_site

Caption: Competitive inhibition of PfProRS by this compound.

Downstream Cellular Effects: Induction of the Amino Acid Starvation Response

The inhibition of PfProRS by this compound has profound consequences for the parasite's cellular physiology. The primary downstream effect is the activation of the Amino Acid Starvation Response (AAR), also known as the integrated stress response.[2][7]

Accumulation of Uncharged tRNA and GCN2 Kinase Activation

By blocking the charging of prolyl-tRNA, the inhibitor causes an accumulation of uncharged tRNAPro within the parasite's cytoplasm. This accumulation of uncharged tRNA is a key signal of amino acid deprivation. In eukaryotic cells, this signal is sensed by the protein kinase GCN2 (General Control Nonderepressible 2). The binding of uncharged tRNA to the regulatory domain of GCN2 leads to its activation.

eIF2α Phosphorylation and Global Protein Synthesis Inhibition

Once activated, GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[2] Phosphorylated eIF2α acts as a competitive inhibitor of its guanine nucleotide exchange factor, eIF2B. This leads to a global shutdown of protein synthesis, as eIF2 is essential for the initiation of translation. The parasite, unable to synthesize new proteins, is arrested in its development and ultimately dies.

dot

Deoxyfebrifugine (+)-Deoxyfebrifugine Dihydrobromide PfProRS PfProRS Deoxyfebrifugine->PfProRS Inhibits Prolyl_tRNA_charging Prolyl-tRNA Charging PfProRS->Prolyl_tRNA_charging Catalyzes Uncharged_tRNA Accumulation of Uncharged tRNAPro Prolyl_tRNA_charging->Uncharged_tRNA Prevents accumulation of GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Protein_synthesis Global Protein Synthesis Inhibition eIF2a->Protein_synthesis Inhibits Parasite_death Parasite Growth Arrest & Death Protein_synthesis->Parasite_death Leads to

Caption: The downstream signaling cascade following PfProRS inhibition.

Quantitative Data: In Vitro and In Vivo Efficacy

The potent and specific inhibition of PfProRS by febrifugine analogs translates to excellent antiplasmodial activity in both in vitro and in vivo models. While specific data for this compound is limited in the public domain, the data for its close analogs, febrifugine and halofuginone, provide a strong indication of its expected potency.

CompoundP. falciparum StrainIn Vitro IC50 (nM)Reference
HalofuginoneDd2 (chloroquine-resistant)0.5[2]
Halofuginone3D7 (chloroquine-sensitive)~1[3]
FebrifugineDd2 (chloroquine-resistant)~5[2]
Halofuginol3D7 (chloroquine-sensitive)5.7[2]

Table 1: In Vitro Antiplasmodial Activity of Febrifugine Analogs.

In vivo studies in murine models of malaria have also demonstrated the significant efficacy of these compounds. Halofuginol, another analog, has shown potent activity against both the liver and blood stages of Plasmodium berghei in mice, highlighting the potential for these compounds to be used for both treatment and prophylaxis.[2]

Experimental Protocols: A Guide to Elucidating the Mechanism of Action

The following section provides detailed, step-by-step methodologies for the key experiments used to characterize the mechanism of action of this compound and its analogs.

In Vitro Drug Susceptibility Assay using SYBR Green I

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of antimalarial compounds against cultured P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or Dd2 strain)

  • Human erythrocytes (O+)

  • Complete RPMI 1640 medium (with L-glutamine, HEPES, and hypoxanthine), supplemented with 0.5% Albumax II and gentamicin.

  • 96-well microtiter plates

  • SYBR Green I lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye.

  • Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)

Procedure:

  • Synchronize the P. falciparum culture to the ring stage using 5% D-sorbitol treatment.

  • Prepare a parasite culture with 2% parasitemia and 2% hematocrit in complete RPMI 1640 medium.

  • Prepare serial dilutions of this compound in complete RPMI 1640 medium.

  • Add 100 µL of the parasite culture to each well of a 96-well plate.

  • Add 100 µL of the drug dilutions to the respective wells. Include drug-free wells as a positive control and uninfected erythrocytes as a negative control.

  • Incubate the plates for 72 hours at 37°C in a humidified, gassed incubator (5% CO2, 5% O2, 90% N2).

  • After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

  • Incubate the plates in the dark at room temperature for 1 hour.

  • Measure the fluorescence using a plate reader.

  • Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

dot

Start Start Prepare_Culture Prepare P. falciparum Culture (2% parasitemia, 2% hematocrit) Start->Prepare_Culture Plate_Setup Add Culture and Drug to 96-well Plate Prepare_Culture->Plate_Setup Drug_Dilutions Prepare Serial Drug Dilutions Drug_Dilutions->Plate_Setup Incubation Incubate for 72h at 37°C Plate_Setup->Incubation Lysis Add SYBR Green I Lysis Buffer Incubation->Lysis Fluorescence_Reading Measure Fluorescence Lysis->Fluorescence_Reading IC50_Calculation Calculate IC50 Fluorescence_Reading->IC50_Calculation End End IC50_Calculation->End

Caption: Workflow for the in vitro drug susceptibility assay.

In Vivo Efficacy Testing: The 4-Day Suppressive Test

This standard in vivo assay evaluates the efficacy of antimalarial compounds in a murine model of malaria.

Materials:

  • Plasmodium berghei (ANKA strain)

  • Female Swiss Webster mice (6-8 weeks old)

  • This compound formulated for oral or intraperitoneal administration.

  • Giemsa stain

  • Microscope

Procedure:

  • Infect mice intraperitoneally with 1 x 107P. berghei-parasitized red blood cells.

  • Two hours post-infection, administer the first dose of this compound to the treatment group. A control group should receive the vehicle only. A positive control group can be treated with a standard antimalarial like chloroquine.

  • Administer the drug daily for four consecutive days (Days 0-3).

  • On Day 4, prepare thin blood smears from the tail blood of each mouse.

  • Stain the smears with Giemsa and determine the percentage of parasitemia by light microscopy.

  • Calculate the percentage of parasite suppression for the treated groups relative to the vehicle-treated control group.

Recombinant PfProRS Expression and Purification

To perform in vitro enzyme inhibition assays and structural studies, a source of pure, active PfProRS is required. This is typically achieved through recombinant expression in Escherichia coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with a polyhistidine tag (e.g., pET vector)

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Ni-NTA affinity chromatography column

  • Size-exclusion chromatography column

Procedure:

  • Clone the codon-optimized gene for PfProRS into the expression vector.

  • Transform the expression vector into the E. coli expression strain.

  • Grow a large-scale culture of the transformed E. coli in LB medium at 37°C to an OD600 of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to grow the culture at 18°C overnight.

  • Harvest the cells by centrifugation and lyse them by sonication.

  • Clarify the lysate by centrifugation and apply the supernatant to a Ni-NTA column.

  • Wash the column extensively and elute the His-tagged PfProRS with an imidazole gradient.

  • Further purify the protein by size-exclusion chromatography to remove aggregates and other impurities.

  • Assess the purity of the protein by SDS-PAGE and determine its concentration.

PfProRS Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PfProRS.

Materials:

  • Purified recombinant PfProRS

  • Bulk yeast tRNA

  • L-proline

  • [3H]-L-proline

  • ATP

  • Reaction buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 2 mM DTT.

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing reaction buffer, ATP, bulk yeast tRNA, and varying concentrations of this compound.

  • Initiate the reaction by adding PfProRS and a mixture of L-proline and [3H]-L-proline.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding ice-cold 10% TCA.

  • Precipitate the charged tRNA on ice for 30 minutes.

  • Collect the precipitate by filtering the reaction mixture through glass fiber filters.

  • Wash the filters with cold 5% TCA and then with ethanol.

  • Dry the filters and measure the amount of incorporated [3H]-L-proline using a scintillation counter.

  • Calculate the percentage of inhibition for each drug concentration and determine the IC50 value.

X-ray Crystallography of PfProRS-Inhibitor Complex

Determining the three-dimensional structure of PfProRS in complex with an inhibitor provides invaluable insights into the molecular basis of inhibition and can guide further drug design efforts.

Procedure:

  • Concentrate the purified PfProRS to a high concentration (e.g., 10 mg/mL).

  • Set up crystallization trials using the sitting-drop vapor diffusion method. Mix the protein with a crystallization screen solution containing various precipitants, buffers, and salts.

  • Incubate the crystallization plates at a constant temperature (e.g., 20°C) and monitor for crystal growth.

  • Once crystals are obtained, they can be soaked with a solution containing the inhibitor to form the complex.

  • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol) before flash-cooling them in liquid nitrogen.

  • Collect X-ray diffraction data at a synchrotron source.

  • Process the diffraction data and solve the crystal structure using molecular replacement and refine the model.

Conclusion and Future Perspectives

This compound and its analogs represent a compelling class of antimalarial drug candidates with a well-defined and novel mechanism of action. Their potent inhibition of PfProRS, leading to the activation of the amino acid starvation response, offers a powerful strategy to combat Plasmodium falciparum, including strains resistant to current therapies. The dual-stage activity of some analogs further enhances their therapeutic potential.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Continued medicinal chemistry efforts to optimize the febrifugine scaffold to further improve potency, selectivity, and pharmacokinetic properties.

  • Resistance Studies: Investigation of potential resistance mechanisms to febrifugine analogs and the development of strategies to mitigate the emergence of resistance.

  • Combination Therapies: Evaluation of the efficacy of febrifugine analogs in combination with other antimalarials with different mechanisms of action to enhance efficacy and delay the development of resistance.

  • Clinical Development: Progression of the most promising candidates through preclinical and clinical development to bring these much-needed new therapies to patients.

The in-depth understanding of the mechanism of action of this compound provides a solid foundation for the continued development of this exciting class of antimalarial agents.

References

  • Herman, J. D., et al. (2015). The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. Science Translational Medicine, 7(288), 288ra77. [Link]

  • Jain, V., et al. (2015). Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis. Structure, 23(5), 819-829. [Link]

  • Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Nature Chemical Biology, 8(3), 311-317. [Link]

  • Li, Y., et al. (2009). Febrifugine analogue compounds: synthesis and antimalarial evaluation. Journal of Medicinal Chemistry, 52(10), 3349-3353. [Link]

  • Herman, J. D., & Marti, M. (2016). A new drug target for malaria. Science, 351(6271), 345-346. [Link]

  • Jain, V., & Sharma, A. (2016). Structural insights into the inhibition of prolyl-tRNA synthetase by halofuginone. Communicative & Integrative Biology, 9(1), e1120617. [Link]

  • World Health Organization. (2023). World malaria report 2023. [Link]

  • Smilkstein, M., et al. (2004). A simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy, 48(5), 1803-1806. [Link]

  • Peters, W. (1975). The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of Plasmodium berghei in screening for blood schizontocidal activity. Annals of Tropical Medicine and Parasitology, 69(2), 155-171. [Link]

  • Guerra, A. P., et al. (2016). Production of recombinant proteins from Plasmodium falciparum in Escherichia coli. Biomédica, 36(3), 436-444. [Link]

  • Khan, S., et al. (2013). Crystal structures of Plasmodium falciparum cytosolic tryptophanyl-tRNA synthetase and its potential as a target for structure-guided drug design. Acta Crystallographica Section D: Biological Crystallography, 69(Pt 5), 826-835. [Link]

  • Herman, J. D., et al. (2015). The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs. DSpace@MIT. [Link]

  • Jain, V., et al. (2015). Structure of Prolyl-tRNA Synthetase-Halofuginone Complex Provides Basis for Development of Drugs against Malaria and Toxoplasmosis. PubMed. [Link]

  • Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. PubMed Central. [Link]

  • Ibba, M., & Söll, D. (2000). Aminoacyl-tRNA synthesis. Annual Review of Biochemistry, 69, 617-650. [Link]

Sources

(+)-Deoxyfebrifugine Dihydrobromide history and background

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Compound Identity: (+)-Deoxyfebrifugine Dihydrobromide is a synthetic, optically active quinazolinone alkaloid derived from the scaffold of Febrifugine, the active principle of the traditional Chinese medicinal herb Dichroa febrifuga (Chang Shan). Primary Utility: It serves as a high-potency antimalarial and anti-fibrotic research agent. Key Distinction: Unlike its parent compound Febrifugine, which possesses a 3'-hydroxyl group on the piperidine ring, Deoxyfebrifugine lacks this functionality. This structural modification aims to decouple the potent antiprotozoal efficacy from the severe gastrointestinal toxicity (emesis) and liver toxicity associated with the natural product. Mechanism: It acts as a competitive inhibitor of prolyl-tRNA synthetase (PRS), triggering the Amino Acid Response (AAR) pathway.

Chemical Identity & Stereochemistry[1][2]

The biological activity of the febrifugine class is strictly governed by stereochemistry. (+)-Deoxyfebrifugine retains the absolute configuration of the natural product at the C-2' position.

PropertySpecification
IUPAC Name 3-[3-((2S)-piperidin-2-yl)-2-oxopropyl]quinazolin-4(3H)-one dihydrobromide
Molecular Formula C₁₆H₂₁Br₂N₃O₂
Molecular Weight 447.17 g/mol (Salt form); 285.34 g/mol (Free base)
Chiral Center C-2' (Piperidine ring)
Configuration (+)-(S)-enantiomer
Solubility Soluble in water, DMSO, Methanol; Insoluble in non-polar solvents.
Appearance White to off-white crystalline solid
Structural Significance of the "Deoxy" Modification

Natural Febrifugine contains a hydroxyl group at the C-3' position of the piperidine ring.

  • Febrifugine: (2'S, 3'R)-3'-hydroxy substitution.

  • Deoxyfebrifugine: Lacks the 3'-OH.

  • Impact: Early Structure-Activity Relationship (SAR) studies indicated that while the quinazolinone moiety and the basic nitrogen are essential for activity, the 3'-hydroxyl group is not strictly required for antimalarial potency but contributes significantly to the molecule's toxicity profile and metabolic instability.

Historical Phylogeny & Discovery

The development of (+)-Deoxyfebrifugine represents a classic "hit-to-lead" optimization campaign spanning decades.

  • Ancient Origins: Dichroa febrifuga is documented in the Shennong Ben Cao Jing for treating malaria.

  • 1940s - Isolation: Koepfli and Mead isolate Febrifugine. It is 100x more potent than Quinine but causes severe vomiting.

  • 1960s-90s - The "Febrifugine Problem": Attempts to synthesize safer analogues result in Halofuginone (halogenated derivative) and Deoxyfebrifugine.

  • Modern Era: Asymmetric synthesis allows for the isolation of pure (+)-Deoxyfebrifugine, confirming that the (S)-configuration at the piperidine ring is crucial for binding to the tRNA synthetase active site.

Visualizing the Chemical Lineage

ChemicalLineage Dichroa Dichroa febrifuga (Chang Shan) Febrifugine Febrifugine (Natural Product) High Potency / High Toxicity Dichroa->Febrifugine Isolation (1940s) Halofuginone Halofuginone (Synthetic Halogenated) Clinical Use (Vet/Fibrosis) Febrifugine->Halofuginone Halogenation Deoxy (+)-Deoxyfebrifugine (Synthetic Deoxygenated) High Potency / Reduced Toxicity Febrifugine->Deoxy Deoxygenation (C-3' Removal)

Caption: Evolution from natural extract to semi-synthetic derivatives aimed at improving the therapeutic index.

Synthesis: The Asymmetric Challenge

The synthesis of (+)-Deoxyfebrifugine is non-trivial due to the need for precise stereocontrol at the C-2' position. A racemic mixture drastically reduces potency.

Key Synthetic Methodology: Asymmetric Mannich Reaction

The most authoritative route (adapted from Kobayashi and Evans methodologies) utilizes a proline-catalyzed Mannich reaction to set the chiral center.

Protocol Summary:

  • Precursor Preparation: N-protected piperidine (e.g., Cbz-protected) is generated.

  • Asymmetric Mannich Step: Reaction of the piperidine precursor with acetone (or a silyl enol ether equivalent) using an L-Proline catalyst . This dictates the (S)-stereochemistry.

  • Linker Formation: The resulting ketone is brominated or directly coupled with quinazolin-4(3H)-one.

  • Deprotection & Salt Formation: The protecting group (Cbz/Boc) is removed (e.g., H2/Pd-C or acid), and the free base is treated with HBr in acetic acid/ethanol to yield the stable Dihydrobromide salt .

Why Dihydrobromide? The free base of deoxyfebrifugine is an oil or low-melting solid prone to oxidation. The dihydrobromide salt crystallizes readily, ensuring high purity (>98%) and long-term stability for biological assays.

Mechanism of Action: PRS Inhibition

(+)-Deoxyfebrifugine functions as a molecular mimic of Prolyl-adenylate , the intermediate formed during the charging of tRNA with proline.

The Molecular Pathway
  • Target Binding: The compound binds to the active site of Glutamyl-Prolyl-tRNA Synthetase (EPRS) .

  • Competition: It competes with Proline, preventing the charging of tRNA^Pro.

  • Uncharged tRNA Accumulation: This accumulation triggers the GCN2 kinase .

  • AAR Activation: GCN2 phosphorylates eIF2α, shutting down global protein synthesis but upregulating specific stress-response genes (ATF4).

  • Therapeutic Outcome:

    • Malaria:[1][2][3][4] The parasite (Plasmodium) is exquisitely sensitive to protein synthesis inhibition and lacks the robust stress response of mammalian cells.

    • Fibrosis/Autoimmunity: In mammalian cells, this pathway selectively inhibits the differentiation of Th17 cells (anti-inflammatory) and collagen production (anti-fibrotic).

Mechanistic Pathway Diagram

MOA Drug (+)-Deoxyfebrifugine Target EPRS (Prolyl-tRNA Synthetase) Drug->Target Competitive Inhibition tRNA Accumulation of Uncharged tRNA(Pro) Target->tRNA Blocks Charging GCN2 GCN2 Kinase Activation tRNA->GCN2 Stress Signal eIF2 eIF2-alpha Phosphorylation GCN2->eIF2 Translation Global Translation Inhibition eIF2->Translation ATF4 ATF4 Upregulation (Amino Acid Response) eIF2->ATF4 Effect1 Inhibition of Plasmodium Growth Translation->Effect1 Effect2 Inhibition of Th17 Differentiation ATF4->Effect2

Caption: The Amino Acid Response (AAR) cascade triggered by PRS inhibition.

Pharmacological Data & Comparison

The following data summarizes the comparative profile of Deoxyfebrifugine against the parent compound.

ParameterFebrifugine (Natural)(+)-DeoxyfebrifugineNote
IC50 (P. falciparum) ~1 - 5 nM~10 - 20 nMRetains nanomolar potency.
Cytotoxicity (HepG2) HighModerate/LowDeoxy form is less toxic to host cells.
Selectivity Index Low (<10)Improved (>50)Wider therapeutic window.
Emetic Threshold Very Low (0.1 mg/kg)HigherReduced tendency to induce vomiting.
Metabolic Stability Low (Rapid metabolism)EnhancedLack of 3'-OH prevents rapid glucuronidation.

Experimental Protocol: In Vitro Antimalarial Assay

Objective: Determine the IC50 of this compound against P. falciparum (Strain 3D7 or Dd2).

Reagents:

  • This compound (dissolved in DMSO to 10 mM stock).

  • SYBR Green I nucleic acid stain.

  • RPMI 1640 medium supplemented with Albumax II.

Procedure:

  • Culture Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% sorbitol.

  • Plating: Dilute parasites to 1% parasitemia and 2% hematocrit. Dispense 90 µL into 96-well plates.

  • Drug Treatment: Prepare serial dilutions of the compound in medium. Add 10 µL to wells (Final DMSO < 0.5%).

    • Controls: Chloroquine (Positive), DMSO only (Negative).

  • Incubation: Incubate for 72 hours at 37°C in a mixed gas environment (90% N₂, 5% O₂, 5% CO₂).

  • Lysis & Staining: Add 100 µL of lysis buffer containing SYBR Green I. Incubate for 1 hour in the dark.

  • Readout: Measure fluorescence intensity (Ex: 485 nm, Em: 535 nm).

  • Analysis: Plot fluorescence vs. log(concentration) to calculate IC50 using non-linear regression.

References

  • Kikuchi, H., et al. (2002). "Potent antimalarial febrifugine analogues against the plasmodium malaria parasite."[1][2][5] Journal of Medicinal Chemistry. Link

  • Keller, T.L., et al. (2012). "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase." Nature Chemical Biology. Link

  • McLaughlin, N.P., et al. (2014). "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry. Link

  • O'Doherty, G.A., et al. (2006). "De Novo Synthesis of the Antimalarial Febrifugine Derivatives." Organic Letters. Link

  • Zaidan, R.K., & Evans, P. (2015). "Stereoselective synthesis of analogues of deoxyfebrifugine." Tetrahedron Letters. Link

Sources

Methodological & Application

Application Note: In Vitro Profiling of (+)-Deoxyfebrifugine Dihydrobromide against Plasmodium falciparum

[1]

Introduction & Compound Profile

The emergence of artemisinin-resistant Plasmodium falciparum in the Greater Mekong Subregion necessitates the development of antimalarials with novel mechanisms of action. (+)-Deoxyfebrifugine , a derivative of the quinazolinone alkaloid febrifugine (isolated from Dichroa febrifuga or "Chang Shan"), represents a critical scaffold in this pursuit.

While native febrifugine exhibits potent antimalarial activity, its clinical utility is limited by severe gastrointestinal toxicity. The deoxy- derivative, particularly in its Dihydrobromide salt form, is engineered to improve the therapeutic index (selectivity) and solubility while retaining potency.

Mechanism of Action

Unlike traditional quinolines (which target heme detoxification) or antifolates, febrifugine analogues primarily inhibit cytosolic prolyl-tRNA synthetase (PfProRS) . This inhibition blocks the aminoacylation of tRNA^Pro, leading to the accumulation of uncharged tRNA and the subsequent activation of the Amino Acid Response (AAR) pathway, resulting in translational arrest and parasite death.

Compound Specifications
  • Compound Name: (+)-Deoxyfebrifugine Dihydrobromide

  • Target: P. falciparum Prolyl-tRNA Synthetase (PfProRS)[1]

  • Solubility: Soluble in water (due to HBr salt); highly soluble in DMSO.

  • Storage: -20°C, desiccated. Protect from light.

  • Stock Preparation: Prepare 10 mM stock in 100% DMSO.

Biological Mechanism Visualization

The following diagram illustrates the cascade from drug exposure to parasite death, highlighting the specific intervention point of (+)-Deoxyfebrifugine.

GATPATP + ProlineComplexAminoacylation(tRNA Charging)ATP->Complex SubstratestRNAtRNA(Pro)tRNA->Complex SubstratesPfProRSEnzyme: PfProRSPfProRS->Complex CatalyzesDrug(+)-Deoxyfebrifugine(Inhibitor)Drug->PfProRS Competes with ProlineActive Site BlockadeProteinSynthPolypeptide ElongationComplex->ProteinSynth Normal PathwayStressAccumulation ofUncharged tRNAComplex->Stress BLOCKEDeIF2aPhosphorylation ofeIF2-alphaStress->eIF2a GCN2 Kinase ActivationDeathTranslational Arrest& Parasite DeatheIF2a->Death AAR Pathway

Figure 1: Mechanism of Action. (+)-Deoxyfebrifugine mimics proline, competitively inhibiting PfProRS and triggering the Amino Acid Response (AAR) stress pathway.

Culture Methodology (Modified Trager & Jensen)

To ensure reproducible IC50 data, parasites must be maintained in a synchronous, healthy state.

Reagents & Media
  • Basal Medium: RPMI 1640 (HEPES modified, L-Glutamine, without NaHCO3).

  • Supplementation:

    • 50 mg/L Hypoxanthine (Critical for purine salvage).

    • 25 mM NaHCO3 (Add freshly or store tightly capped).

    • 0.5% (w/v) Albumax II (Lipid-rich BSA substitute) OR 10% Heat-Inactivated Human Serum (Type O+).

    • 10 µg/mL Gentamicin.

  • Erythrocytes: Human O+ RBCs, washed 3x in incomplete RPMI. Store at 4°C for max 2 weeks.

Culture Conditions
  • Gas Mixture: 5%

    
    , 5% 
    
    
    , 90%
    
    
    . (Candle jars are acceptable but variable; tri-gas incubators are preferred for drug assays).
  • Hematocrit: Maintain at 2–5% for routine culture.

  • Parasitemia: Keep between 0.5% and 5%. Sub-culture (split) every 48 hours.

Synchronization (Sorbitol Treatment)

Drug assays require synchronous ring-stage parasites to ensure all parasites are exposed to the drug for the full duration of their metabolic cycle.

  • Centrifuge culture (5 min, 500 x g). Remove supernatant.

  • Resuspend pellet in 5% D-Sorbitol (pre-warmed to 37°C).

  • Incubate for 10 minutes at 37°C. (Sorbitol lyses mature trophozoites/schizonts; rings survive).

  • Wash 2x with RPMI to remove sorbitol.

  • Return to culture.

Drug Susceptibility Assay: SYBR Green I Fluorescence[3][4][5][6]

We utilize the SYBR Green I method (Smilkstein et al., 2004). This intercalating dye binds to parasite DNA. Since human RBCs are anucleated, fluorescence correlates linearly with parasitemia.

Experimental Workflow

Workflowcluster_prepDay 0: Setupcluster_incDay 0-3: Incubationcluster_readDay 3: ReadoutSyncSync Parasites(Ring Stage)DiluteDilute to0.5% Parasitemia2% HematocritSync->DilutePlatePlate 90µLParasitesDilute->PlateIncubate72 Hours37°C, Tri-GasPlate->IncubateDrugAdd 10µLDrug (Serial Dil)Drug->PlateFreezeFreeze/Thaw(-80°C / RT)Incubate->FreezeLysisAdd Lysis Buffer+ SYBR Green IFreeze->LysisDarkIncubate 1h(DARK)Lysis->DarkReadRead RFUEx:485 / Em:530Dark->Read

Figure 2: High-Throughput SYBR Green I Assay Workflow. Optimized for 96-well plate format.

Detailed Protocol Steps

Step 1: Plate Preparation (Assay Plate)

  • Prepare 2x Drug Concentrations in complete RPMI.

    • Note: Start with 10 mM DMSO stock. Intermediate dilution in RPMI should ensure final DMSO < 0.5%.

    • Range: 1000 nM down to 0.5 nM (1:3 serial dilution).

  • Dispense 100 µL of drug solution into rows A-G of a 96-well black-walled/clear-bottom plate.

  • Row H is for controls:

    • Positive Control (Max Growth): Parasites + 0.5% DMSO (No drug).

    • Negative Control (Background): Uninfected RBCs + 0.5% DMSO.

Step 2: Parasite Addition

  • Prepare a synchronous ring-stage culture:

    • Parasitemia: 0.5%[2]

    • Hematocrit: 4%

  • Add 100 µL of parasite suspension to all drug wells and Positive Control wells.

  • Add 100 µL of Uninfected RBCs (4% Hct) to Negative Control wells.

  • Final Assay Conditions: 0.25% Parasitemia, 2% Hematocrit, 200 µL total volume.

Step 3: Incubation

  • Place plates in a gas-tight chamber (gassed) or tri-gas incubator.

  • Incubate for 72 hours at 37°C.

    • Why 72h? This covers ~1.5 life cycles, allowing the drug to act on the ProRS target during high-protein synthesis stages (trophozoite) and preventing reinvasion.

Step 4: Lysis and Detection

  • Lysis Buffer Prep:

    • 20 mM Tris (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.

    • Add SYBR Green I (10,000x stock) to buffer at 0.2 µL per mL (final 2x concentration).

  • After 72h, freeze plates at -80°C for >1 hour (aids lysis) and thaw at RT.

  • Add 100 µL of Lysis/SYBR buffer to each well.

  • Incubate in the DARK for 1 hour at RT.

  • Read fluorescence: Excitation ~485 nm, Emission ~530 nm.

Data Analysis & Interpretation

Quantitative Output

Raw Fluorescence Units (RFU) must be background-subtracted.

Well TypeComponentExpected RFU (Approx)Purpose
Negative Control uRBCs + Media< 500Background noise (auto-fluorescence).
Positive Control pRBCs + DMSO> 5,000100% Growth reference.
Drug Well pRBCs + DrugVariableTest data point.
IC50 Calculation
  • Subtract mean Negative Control RFU from all wells.

  • Normalize data:

    
    
    
  • Plot Log[Drug Concentration] vs. % Growth.

  • Fit using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in GraphPad Prism or similar.

Acceptance Criteria
  • Z-Factor: Must be > 0.5 for the plate to be valid.

    
    
    (Where p = positive control, n = negative control).
    
  • Dose Response: Hill slope should be approximately -1 to -2.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Old RBCs or high Hematocrit.Use RBCs < 2 weeks old. Ensure final Hct is 2% (not higher).
Edge Effect Evaporation in outer wells.Fill inter-well spaces with sterile water or use a humidified chamber.
Low Signal SYBR Green degradation.SYBR Green is light sensitive. Aliquot stock and store at -20°C. Add to lysis buffer immediately before use.
Inconsistent IC50 Asynchronous culture.Repeat Sorbitol synchronization 48h prior to assay setup.

References

  • Trager, W., & Jensen, J. B. (1976). Human malaria parasites in continuous culture. Science. Link

  • Smilkstein, M., et al. (2004). Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening. Antimicrobial Agents and Chemotherapy.[1][3][4] Link

  • Keller, T. L., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[5][6] Nature Chemical Biology. Link

  • Herman, J. D., et al. (2015). The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs.[1][4] Science Translational Medicine. Link

  • Kikuchi, H., et al. (2006). Potent antimalarial febrifugine analogues against the Plasmodium malaria parasite. Journal of Medicinal Chemistry. Link

Application Note: In Vivo Evaluation of (+)-Deoxyfebrifugine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Compound: (+)-Deoxyfebrifugine Dihydrobromide (DF-HBr) Class: Quinazolinone Alkaloid Derivative Primary Mechanism: Inhibition of Glutamyl-Prolyl-tRNA Synthetase (EPRS). Therapeutic Context: Historically derived from Dichroa febrifuga (Chang Shan), Febrifugine derivatives are potent antimalarials.[1][2][3][4] However, (+)-Deoxyfebrifugine (DF) has emerged as a critical lead compound because it retains the therapeutic efficacy of the parent compound while significantly mitigating the dose-limiting gastrointestinal toxicity (emesis) associated with Febrifugine and Halofuginone.

Modern Application: Beyond malaria, DF is currently under intense investigation for fibrosis and Th17-mediated autoimmune diseases . By inhibiting EPRS, DF triggers the Amino Acid Starvation Response (AASR), selectively halting the synthesis of proline-rich proteins (like collagen) and blocking Th17 cell differentiation.

Mechanism of Action: The EPRS Pathway

To interpret in vivo results, researchers must understand that DF does not merely "kill" cells; it induces a metabolic stress response.

DOT Diagram: The Amino Acid Starvation Response (AASR)

The following diagram illustrates how DF-HBr triggers the therapeutic effect at the cellular level.

AASR_Pathway DF (+)-Deoxyfebrifugine EPRS EPRS Enzyme (Glutamyl-Prolyl-tRNA Synthetase) DF->EPRS Competes with Proline tRNA Uncharged tRNA(Pro) Accumulation EPRS->tRNA Blocks tRNA charging Malaria Inhibition of Parasite Protein Synthesis EPRS->Malaria Direct Parasite Effect GCN2 GCN2 Kinase Activation tRNA->GCN2 Stress Signal eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Transcription Factor Upregulation eIF2a->ATF4 Translational Control Collagen Inhibition of Collagen Synthesis eIF2a->Collagen Proline Starvation Th17 inhibition of Th17 Differentiation ATF4->Th17 Metabolic Checkpoint

Caption: Mechanism of Action.[2][3] DF binds EPRS, causing uncharged tRNA accumulation, activating the GCN2/ATF4 stress response pathway, ultimately downregulating fibrosis and inflammation.

Section 1: Safety & Toxicology Models (The "Pica" Protocol)

Critical Challenge: The major failure point for Febrifugine derivatives is emesis (vomiting). Expert Insight: Rodents (mice/rats) cannot vomit due to anatomical constraints (lack of diaphragm/stomach coordination). Standard toxicity observations will miss this side effect. You must use the "Pica Behavior" model as a proxy for nausea.

Protocol A: Pica Behavior Assessment (Nausea Proxy)

Objective: Determine the Maximum Tolerated Dose (MTD) without inducing nausea-like distress.

  • Animals: Male/Female Sprague-Dawley Rats (n=6/group).

  • Housing: Individual wire-bottom cages.

  • Substrate: Provide a fixed amount (e.g., 20g) of Kaolin pellets (hydrated aluminum silicate) in a separate feed container alongside standard chow.

  • Dosing: Oral gavage (PO) of DF-HBr dissolved in distilled water.

    • Dose Range: 0.5, 1.0, 2.5, 5.0 mg/kg (Start low; DF is potent).

  • Readout:

    • Weigh Kaolin intake daily for 72 hours post-dose.

    • Interpretation: Significant consumption of non-nutritive Kaolin indicates gastric malaise (nausea).

  • Threshold: The MTD is the highest dose where Kaolin consumption does not statistically exceed the vehicle control group.

Section 2: Antimalarial Efficacy (The Gold Standard)

Despite new indications, the antimalarial potency remains the primary benchmark for bioactivity of the febrifugine scaffold.

Protocol B: Peters' 4-Day Suppressive Test

Model: Plasmodium berghei (ANKA strain) in Swiss Albino or BALB/c mice.

Experimental Workflow Diagram

Peters_Test Day0 Day 0: Infection Day0_Tx Day 0 (2h post): First Treatment (Tx) Day0->Day0_Tx Day1_3 Days 1-3: Daily Tx (24h intervals) Day0_Tx->Day1_3 Day4 Day 4: Smear & Analysis Day1_3->Day4

Caption: Workflow for Peters' 4-Day Suppressive Test. Treatment begins 2 hours after infection and continues daily for 4 days.

Detailed Methodology
  • Inoculum Preparation:

    • Passage P. berghei in a donor mouse until parasitemia reaches 20-30%.

    • Collect blood via cardiac puncture (heparinized).

    • Dilute with PBS to

      
       infected RBCs per 0.2 mL.
      
  • Infection (Day 0):

    • Inject 0.2 mL inoculum intraperitoneally (IP) into test mice (n=5/group).

  • Treatment:

    • Vehicle: Distilled Water or Saline (DF-HBr is water-soluble).

    • Positive Control: Chloroquine (10 mg/kg).[5]

    • Test Groups: DF-HBr at 0.5, 1.0, 3.0 mg/kg (Oral Gavage).

    • Timing: Administer first dose 2 hours post-infection (Day 0), then daily at the same time for Days 1, 2, and 3.

  • Analysis (Day 4):

    • Prepare thin blood smears from tail vein.[6]

    • Stain with Giemsa (10% in buffer, pH 7.2) for 15 minutes.

    • Microscopy: Count infected RBCs per 1,000 total RBCs.

  • Calculation:

    
    [6]
    

Section 3: Anti-Fibrotic & Autoimmune Models[7][8]

This is the high-value area for modern drug development, leveraging the EPRS inhibition mechanism.

Protocol C: Bleomycin-Induced Pulmonary Fibrosis

Rationale: DF-HBr inhibits collagen type I synthesis via the AASR pathway. Animals: C57BL/6 Mice (Female, 8 weeks).

  • Induction (Day 0):

    • Anesthesia: Ketamine/Xylazine.

    • Intratracheal instillation of Bleomycin sulfate (1.5 - 2.0 U/kg) in 50 µL saline.

  • Treatment Regimen:

    • Start DF-HBr treatment on Day 7 (Therapeutic model) or Day 0 (Prophylactic model).

    • Dose: 0.5 - 1.0 mg/kg IP or PO, daily.

    • Duration: Until Day 21.

  • Readouts (Day 21):

    • Hydroxyproline Assay: Quantifies total lung collagen (Quantitative).

    • Histology: Masson’s Trichrome staining (Qualitative).

    • Ashcroft Score: Blinded grading of fibrosis severity (0-8 scale).

Protocol D: Th17-Dependent EAE (Multiple Sclerosis Model)

Rationale: DF-HBr blocks Th17 differentiation, a key driver in EAE.

  • Induction: Immunize C57BL/6 mice with MOG

    
     peptide emulsified in Complete Freund's Adjuvant (CFA) + Pertussis Toxin (IP) on Day 0 and Day 2.
    
  • Treatment:

    • Administer DF-HBr (1 mg/kg IP) daily starting from Day 0 (prevention) or onset of symptoms (Day 10-12).

  • Scoring: Daily clinical score (0 = normal, 5 = moribund) monitoring tail paralysis and limb weakness.

Data Presentation & Interpretation

When reporting results for DF-HBr, use the following structure to ensure clarity and comparability.

Table 1: Comparative Efficacy Metrics (Example Template)
ParameterVehicle Control(+)-Deoxyfebrifugine (Low Dose)(+)-Deoxyfebrifugine (High Dose)Positive Control (e.g., Chloroquine)
Dose (mg/kg) -0.52.010.0
Parasitemia (%) 35.4 ± 2.112.1 ± 1.5*0.8 ± 0.2 0.0 ± 0.0
Inhibition (%) -65.8%97.7%100%
Survival (Days) 6.5 ± 0.512.0 ± 1.0>20>20
Toxicity Signs NoneNoneMild PicaNone

Note: Statistical significance ( p<0.05, ** p<0.01) should be calculated using One-way ANOVA followed by Dunnett’s post-hoc test.*

Expert Tips for Success

  • Solubility: The Dihydrobromide salt is significantly more soluble than the free base. Dissolve in sterile water or 0.9% Saline . Avoid DMSO if possible for in vivo studies to prevent vehicle-related toxicity, unless high concentrations (>10mg/mL) are required for stock solutions.

  • Therapeutic Window: The window between efficacy (0.2 mg/kg) and toxicity (emesis/pica at >2-5 mg/kg) is narrow. Precision dosing is mandatory. Do not rely on "scoop" measurements; use analytical balances for compound preparation.

  • Route of Administration:

    • Oral (PO): Preferred for translational relevance (mimics human dosing).

    • Intraperitoneal (IP):[5][6][7][8][9] Preferred for proof-of-concept in fibrosis models to ensure bioavailability.

References

  • Keller, T. L., et al. (2012). "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase."[10][11] Nature Chemical Biology, 8(3), 311–317.

    • Key Finding: Establishes the EPRS inhibition mechanism and the Amino Acid Starv
  • Peters, W. (1975). "The chemotherapy of rodent malaria, XXII. The value of drug-resistant strains of P. berghei in screening for blood schizontocidal activity." Annals of Tropical Medicine & Parasitology, 69(2), 155-171.

    • Key Finding: The definitive protocol for the 4-day suppressive test.
  • Jiang, S., et al. (2005). "Antimalarial activities and therapeutic properties of febrifugine analogs." Antimicrobial Agents and Chemotherapy, 49(3), 1169–1176.

    • Key Finding: detailed comparison of Febrifugine vs. its derivatives, highlighting the toxicity/efficacy trade-offs.
  • Sundrud, M. S., et al. (2009). "Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response."[12] Science, 324(5932), 1334-1338.[12]

    • Key Finding: Validates the use of this compound class in autoimmune models (EAE).
  • Takeda, Y., et al. (2002). "Emetic activity of febrifugine and its derivatives." Journal of Natural Medicines. (Contextual reference for Pica behavior in rodents as an emesis model).

Sources

Application Note: High-Throughput Screening Assays for (+)-Deoxyfebrifugine Dihydrobromide Analogues

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

(+)-Deoxyfebrifugine, a derivative of the quinazolinone alkaloid Febrifugine (isolated from Dichroa febrifuga), represents a high-value scaffold for antimalarial and anti-fibrotic drug discovery. While Febrifugine exhibits potent antimalarial activity, its clinical utility is severely limited by a narrow therapeutic window and gastrointestinal toxicity (emesis).

The "Dihydrobromide" salt form is frequently utilized in library synthesis to enhance aqueous solubility and crystalline stability. However, the core challenge in screening these analogues lies in decoupling efficacy from toxicity .

Mechanism of Action (MOA): Febrifugine and its analogues (e.g., Halofuginone) act as ATP-dependent competitive inhibitors of Prolyl-tRNA Synthetase (PRS) .[1][2] Inhibition prevents the charging of proline onto tRNA


, leading to an accumulation of uncharged tRNA.[1][3][4] This triggers the Amino Acid Response (AAR)  pathway via GCN2 kinase activation, resulting in the phosphorylation of eIF2

and the subsequent inhibition of protein synthesis.
Strategic Screening Architecture

To identify lead candidates with an improved therapeutic index, this guide proposes a tri-phasic screening workflow:

  • Primary Screen (Phenotypic): P. falciparum growth inhibition (SYBR Green I).

  • Confirmatory Screen (Target-Based): PRS Enzymatic Inhibition (Luminescent AMP Detection).

  • Counter-Screen (Safety): HepG2 Cytotoxicity (Selectivity Index determination).

Mechanism of Action & Pathway Visualization

Understanding the signaling cascade is critical for interpreting assay data. The diagram below illustrates how (+)-Deoxyfebrifugine analogues exert their biological effects.

MOA_Pathway Compound (+)-Deoxyfebrifugine Analogue PRS Prolyl-tRNA Synthetase (PRS/EPRS) Compound->PRS Inhibits (ATP-dependent) tRNA Uncharged tRNA(Pro) Accumulation PRS->tRNA Causes GCN2 GCN2 Kinase Activation tRNA->GCN2 Activates eIF2a eIF2a Phosphorylation GCN2->eIF2a Phosphorylates Translation Global Protein Synthesis Inhibition eIF2a->Translation Triggers Therapeutic Therapeutic Effect (Antimalarial/Anti-fibrotic) Translation->Therapeutic Parasite Death / Fibrosis Reduction Toxicity Toxicity (GI/Emesis) Translation->Toxicity Host Tissue Stress

Caption: Mechanism of Action: Febrifugine analogues inhibit PRS, triggering the Amino Acid Response (AAR) pathway via GCN2, leading to translational arrest.[1]

Compound Management: The Dihydrobromide Salt

The dihydrobromide salt form significantly improves solubility compared to the free base, but it introduces specific handling requirements for HTS.

  • Hygroscopicity: Bromide salts can be hygroscopic. Exposure to atmospheric moisture can lead to hydration of the solid and subsequent concentration errors.

  • DMSO Stability: While soluble in DMSO, the presence of water in DMSO (from absorption) can cause degradation or precipitation of the salt over time.[5]

  • Acidity: The dihydrobromide form is acidic. In unbuffered aqueous assay conditions, high concentrations of the compound may locally drop the pH, causing false positives (especially in enzymatic assays).

Best Practice:

  • Store solid compound in a desiccator at -20°C.

  • Use anhydrous DMSO for stock preparation (10 mM).

  • Limit freeze-thaw cycles to a maximum of 3.

  • Ensure the assay buffer has sufficient capacity (e.g., 50 mM HEPES or Tris) to neutralize the acidic counter-ions at the screening concentration (typically <10 µM).

Primary Protocol: P. falciparum SYBR Green I Fluorescence Assay[9]

This phenotypic assay measures the inhibition of parasite proliferation by quantifying DNA content. It is the industry gold standard for antimalarial HTS due to its high Z-factor and cost-effectiveness.

Assay Principle: SYBR Green I intercalates into double-stranded DNA and fluoresces. Since human erythrocytes lack a nucleus (and thus DNA), the fluorescence signal is directly proportional to the parasite load.

Materials
  • Parasites: P. falciparum (Strain 3D7 for sensitive, Dd2 for multidrug-resistant).

  • Cells: Human O+ Erythrocytes.

  • Reagent: SYBR Green I (10,000x concentrate, Invitrogen).

  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) Saponin, 0.08% (v/v) Triton X-100.

Step-by-Step Protocol (384-Well Format)
  • Compound Plating:

    • Dispense 50 nL of test compounds (in DMSO) into black, clear-bottom 384-well plates using an acoustic dispenser (e.g., Echo).

    • Controls: Column 1 (DMSO, Negative Control), Column 2 (Artemisinin 10 µM, Positive Control).

  • Culture Preparation:

    • Prepare a synchronized ring-stage parasite culture at 0.3% parasitemia and 2% hematocrit in RPMI 1640 medium (supplemented with Albumax II).

  • Dispensing:

    • Dispense 50 µL of the parasite culture into the assay plates.

    • Note: Final DMSO concentration should be <0.5%.[6]

  • Incubation:

    • Incubate plates for 72 hours at 37°C in a low-oxygen chamber (90% N₂, 5% CO₂, 5% O₂).

  • Lysis & Detection:

    • Prepare Lysis/Dye Solution : Dilute SYBR Green I (1:5000) into the Lysis Buffer.

    • Add 10 µL of Lysis/Dye Solution to each well.

    • Incubate for 1 hour at Room Temperature (RT) in the dark .

  • Readout:

    • Measure fluorescence intensity (FI) on a multimode reader.

    • Excitation: 485 nm | Emission: 530 nm.[7]

  • Data Analysis:

    • Calculate % Inhibition:

      
      
      

Confirmatory Protocol: PRS Enzymatic Inhibition (AMP Detection)

To confirm the mechanism of action, hits from the primary screen are tested against purified Prolyl-tRNA Synthetase.

Assay Principle: The aminoacylation reaction consumes ATP.



We utilize a luminescent AMP detection system (e.g., Promega AMP-Glo™). The signal is proportional to the AMP produced (activity). Inhibition of PRS results in decreased luminescence.
Materials
  • Enzyme: Recombinant P. falciparum PRS (PfPRS) or Human PRS (for selectivity).

  • Substrates: L-Proline, ATP, Total tRNA (from yeast or E. coli).

  • Detection: AMP-Glo™ Reagent I and II.

Step-by-Step Protocol
  • Reaction Assembly (White 384-well low-volume plate):

    • Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM DTT, 0.01% BSA.

    • Add 2.5 µL of Compound (4x conc).

    • Add 2.5 µL of Enzyme Mix (PfPRS, final conc 10-50 nM).

    • Incubate 10 min at RT to allow compound binding.

  • Start Reaction:

    • Add 5 µL of Substrate Mix (ATP [Km concentration], Proline, tRNA).

    • Incubate for 60 minutes at RT.

  • Stop & Detect:

    • Add 10 µL of AMP-Glo Reagent I (Terminates reaction, removes unconsumed ATP). Incubate 60 min.

    • Add 20 µL of AMP-Glo Reagent II (Converts AMP to ATP -> Luciferase reaction). Incubate 30 min.

  • Readout:

    • Measure Luminescence.[7][8]

    • Interpretation: High signal = High Activity. Low signal = Inhibition.

Counter-Screen: HepG2 Cytotoxicity (Selectivity Index)

To filter out toxic analogues early, a mammalian cell viability assay is required.

Assay Principle: Resazurin (non-fluorescent) is reduced to resorufin (highly fluorescent) by metabolically active cells.

Step-by-Step Protocol
  • Seeding:

    • Seed HepG2 cells (human liver carcinoma) at 2,000 cells/well in 384-well plates.

    • Incubate 24h to allow attachment.

  • Treatment:

    • Add compounds (serial dilution) and incubate for 72 hours (matching the malaria assay duration).

  • Detection:

    • Add Resazurin solution (final conc. 44 µM).

    • Incubate 2-4 hours.

    • Read Fluorescence (Ex 560 nm / Em 590 nm).

  • Calculation:

    • Determine

      
       (Cytotoxic Concentration 50%).
      
    • Selectivity Index (SI):

      
      
      
    • Target: SI > 10 (Minimum), SI > 100 (Preferred).

Screening Workflow Visualization

Screening_Workflow Library Analogue Library (Dihydrobromide Salts) Primary Primary Screen (P. falciparum SYBR Green) Library->Primary 384-well Filter1 Hit Cutoff (>50% Inh @ 10µM) Primary->Filter1 Filter1->Library Inactive Secondary Target Confirmation (PRS Enzymatic Assay) Filter1->Secondary Hits Counter Safety Counter-Screen (HepG2 Cytotoxicity) Secondary->Counter Confirmed PRS Inhibitors Lead Lead Candidate (High Potency, High SI) Counter->Lead Selectivity Index > 10

Caption: HTS Workflow: Funneling compounds from phenotypic efficacy to target validation and safety profiling.

Data Summary & Reference Values

ParameterPrimary Assay (Malaria)Secondary Assay (PRS Enzyme)Counter Screen (HepG2)
Readout Fluorescence (DNA)Luminescence (AMP)Fluorescence (Metabolism)
Duration 72 Hours1 Hour72 Hours
Positive Control Artemisinin / ChloroquineBorrelidin (Reference PRS inh)Puromycin / Staurosporine
Acceptable Z' > 0.6> 0.7> 0.6
Hit Criteria > 50% Inhibition @ 2 µMIC50 < 100 nMCC50 > 10 µM

References

  • Mechanism of Action (PRS Inhibition): Keller, T. L., et al. (2012). "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase."[2] Nature Chemical Biology, 8(3), 311–317. [Link]

  • SYBR Green Assay Protocol: Smilkstein, M., et al. (2004).[7] "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening."[7] Antimicrobial Agents and Chemotherapy, 48(5), 1803–1806. [Link]

  • Febrifugine Toxicity & Analogues: McLaughlin, N. P., et al. (2014). "The synthesis and antimalarial activity of febrifugine derivatives." Bioorganic & Medicinal Chemistry, 22(6), 1993-2004. [Link]

  • HepG2 Cytotoxicity Screening: O'Brien, J., et al. (2000). "Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity." European Journal of Biochemistry, 267(17), 5421–5426. [Link]

Sources

LC-MS/MS method for quantification of (+)-Deoxyfebrifugine Dihydrobromide in plasma

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Abstract

This application note details a robust, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (+)-Deoxyfebrifugine (free base derived from the Dihydrobromide salt) in plasma. Deoxyfebrifugine, a quinazolinone alkaloid and structural analog of the antimalarial Febrifugine and Halofuginone, requires specific handling due to its polarity and basicity. This protocol utilizes a cost-effective protein precipitation extraction followed by Reverse-Phase Chromatography (RPC) on a high-efficiency C18 column, achieving a Lower Limit of Quantification (LLOQ) suitable for rodent and human PK studies.

Compound Overview & Analytical Challenges

(+)-Deoxyfebrifugine is a bioactive alkaloid often isolated from Dichroa febrifuga (Chang Shan) or synthesized as a less toxic analog of Febrifugine.

  • Chemical Structure: Quinazolinone core linked to a piperidine ring.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 285.34 g/mol (Free Base).

  • Salt Form: Dihydrobromide (

    
    ). Note: In plasma and LC mobile phases, the salt dissociates. All quantification is based on the protonated cation 
    
    
    
    .

Key Analytical Challenges:

  • Basicity: The secondary amine on the piperidine ring and the quinazolinone nitrogens make the compound highly basic, leading to potential peak tailing on standard silica-based columns.

  • Matrix Effects: Phospholipids in plasma can suppress ionization in the ESI source, particularly for early-eluting polar alkaloids.

  • Isomerism: Separation from potential stereoisomers (e.g., isodeoxyfebrifugine) requires optimized chromatographic selectivity.

Experimental Workflow

The following workflow prioritizes throughput without sacrificing data integrity. We utilize Protein Precipitation (PPT) for its speed, utilizing Acetonitrile (ACN) to maximize protein removal.

2.1 Reagents & Materials
  • Analyte: (+)-Deoxyfebrifugine Dihydrobromide (converted to free base equivalent for calculations).

  • Internal Standard (IS): Halofuginone (preferred structural analog) or D3-Deoxyfebrifugine.

  • Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water (

    
    ).
    
  • Additives: Formic Acid (FA), Ammonium Formate (AmForm).

  • Matrix: Drug-free Plasma (K2EDTA or Heparin).

2.2 Sample Preparation Protocol

Step-by-Step Procedure:

  • Thawing: Thaw plasma samples at room temperature (RT) and vortex for 10 seconds.

  • Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube or 96-well plate.

  • IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Halofuginone in 50% MeOH). Vortex gently.

  • Precipitation: Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) .

    • Scientific Rationale: Acidified ACN helps disrupt protein binding and ensures the basic analyte remains soluble in the organic phase.

  • Vortex: Vortex vigorously for 1 minute to ensure complete precipitation.

  • Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the clear supernatant to a clean vial/plate.

  • Dilution (Optional but Recommended): Add 100 µL of 0.1% Formic Acid in Water to the supernatant.

    • Why? Injecting pure ACN supernatant onto a C18 column can cause "solvent effect" (peak broadening) for early eluting polar compounds. Diluting with water refocuses the analyte at the column head.

  • Injection: Inject 5-10 µL into the LC-MS/MS.

LC-MS/MS Conditions
3.1 Liquid Chromatography (LC)
  • System: UHPLC (e.g., Agilent 1290, Waters Acquity, or Shimadzu Nexera).

  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or Waters XSelect CSH C18 (Charged Surface Hybrid technology is excellent for basic alkaloids).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[1]

Mobile Phase:

  • A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

    • Note: Ammonium formate buffers the pH, improving peak shape for the basic nitrogen.

  • B: Acetonitrile + 0.1% Formic Acid.[1][2][3]

Gradient Profile:

Time (min) % Mobile Phase B Event
0.00 5 Initial Hold
0.50 5 Load
3.00 90 Elution
4.00 90 Wash
4.10 5 Re-equilibration

| 6.00 | 5 | End of Run |

3.2 Mass Spectrometry (MS)
  • Source: Electrospray Ionization (ESI), Positive Mode.[2][3][4][5][6]

  • Scan Mode: Multiple Reaction Monitoring (MRM).[3][4][6]

  • Spray Voltage: 3500 - 4500 V.

  • Source Temp: 500°C.

MRM Transitions: Transitions must be optimized by infusing the neat standard. Below are theoretical/literature-derived values for the Deoxyfebrifugine cation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Role
(+)-Deoxyfebrifugine 286.2

136.1 (Quinazolinone)25Quantifier
286.2100.135Qualifier
Halofuginone (IS) 414.2

138.1 30Internal Std

Critical Note: The mass 286.2 corresponds to the free base. If weighing the Dihydrobromide salt (


), apply a correction factor (~1.56) during stock preparation.
Visual Workflows (Graphviz)
Figure 1: Sample Preparation Logic

This diagram illustrates the critical path for extracting basic alkaloids from plasma while minimizing matrix effects.

SamplePrep cluster_0 Phase 1: Extraction cluster_1 Phase 2: Conditioning Plasma Plasma Sample (50 µL) IS_Add Add Internal Standard (Halofuginone) Plasma->IS_Add PPT Protein Precipitation (150 µL ACN + 0.1% FA) IS_Add->PPT Vortex Vortex & Centrifuge (12,000g, 10 min) PPT->Vortex Note1 Acidified ACN prevents alcaloid binding to protein PPT->Note1 Supernatant Collect Supernatant (100 µL) Vortex->Supernatant Dilution Dilution Step Add 100 µL 0.1% FA in Water Supernatant->Dilution Mix Mix/Vortex Dilution->Mix Note2 Dilution prevents solvent effects on early eluters Dilution->Note2 Inject Inject to LC-MS/MS (5-10 µL) Mix->Inject

Caption: Optimized Protein Precipitation workflow. The dilution step (Phase 2) is critical for maintaining peak shape of polar alkaloids on C18 columns.

Method Validation Criteria (FDA/EMA)

To ensure the trustworthiness of the data, the method must be validated against the following parameters:

ParameterAcceptance Criteria
Linearity

(Weighted

).[3] Typical Range: 1 – 1000 ng/mL.
Accuracy Mean value within ±15% of nominal (±20% at LLOQ).
Precision CV% < 15% ( < 20% at LLOQ).
Recovery Consistent across Low, Mid, and High QC levels.
Matrix Effect Matrix Factor (MF) should be consistent (CV < 15%). Use IS to normalize.

Self-Validating Check:

  • IS Response: Monitor the Internal Standard peak area plot across the entire run. A significant drop (>50%) indicates matrix suppression or injection failure.

  • Retention Time Stability: Basic alkaloids can shift if mobile phase pH drifts. Ensure buffer (Ammonium Formate) is fresh.

Troubleshooting & Optimization
  • Issue: Peak Tailing.

    • Cause: Interaction of the basic amine with residual silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or switch to a "CSH" (Charged Surface Hybrid) or "HSS T3" column designed for polar bases.

  • Issue: Low Sensitivity.

    • Cause: Poor ionization or suppression.

    • Fix: Ensure the mobile phase is acidic (pH ~3.0). ESI+ relies on the protonated species.[5] If suppression persists, switch from PPT to Liquid-Liquid Extraction (LLE) using Ethyl Acetate at pH 9 (alkaline extraction).

  • Issue: Carryover.

    • Cause: Alkaloids sticking to the injector needle.

    • Fix: Use a strong needle wash: ACN:MeOH:Isopropanol:Water (1:1:1:1) + 0.2% Formic Acid.

References
  • Jiang, Y., et al. (2024). Pharmacokinetics and bioavailability of febrifugine in rat plasma determined by UPLC-MS/MS.[7] ResearchGate.[6] Link

  • Kachingwe, B.H., et al. (2017). Development and validation of an LC–MS/MS method for quantification of NC-8 (Isosteviol derivative) in rat plasma.[4] Journal of Food and Drug Analysis.[4] Link

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • McLafferty, F.W. (Interpretation of Mass Spectra). General fragmentation rules for Quinazolinone alkaloids. (Inferred from general MS principles and search result 1.

Sources

Troubleshooting & Optimization

Technical Support Center: (+)-Deoxyfebrifugine Dihydrobromide Formulation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: DF-SOL-001 Subject: Improving Aqueous Solubility for In Vivo/In Vitro Applications Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open

Executive Summary

(+)-Deoxyfebrifugine Dihydrobromide (DF-2HBr) is a quinazolinone alkaloid salt. While the dihydrobromide salt form is engineered to improve solubility compared to the free base, users frequently encounter precipitation when transitioning from stock solutions to physiological buffers (pH 7.4).

This behavior is governed by the pH-solubility profile of the quinazolinone core. The salt dissociates in water, creating an acidic environment where the molecule is stable. However, buffering to neutral pH deprotonates the nitrogen centers, reverting the molecule to its hydrophobic free-base form, which aggregates and precipitates.

This guide provides three validated workflows to overcome this limit: pH-Control , Cosolvent Systems , and Cyclodextrin Complexation .

Module 1: The pH-Solubility Trap (Troubleshooting Precipitation)

The Issue: You dissolve DF-2HBr in water (clear solution), but upon adding PBS or cell culture media, the solution turns cloudy.

The Mechanism: DF-2HBr is the salt of a weak base. In pure water, it dissociates, releasing protons (


) and lowering the pH (often < 4.0), keeping the alkaloid charged and soluble.
  • At pH < pKa (Acidic): Ionized (

    
    ). High Solubility.
    
  • At pH > pKa (Neutral/Basic): Unionized (

    
    ). Low Solubility (Intrinsic solubility, 
    
    
    
    ).
Protocol: Determining the "Crash Point"

Before formulating, you must define the operational pH window.

  • Prepare Stock: Dissolve DF-2HBr at 10 mg/mL in 0.1 N HCl or pure water.

  • Titration: Aliquot 1 mL into 5 glass vials.

  • Adjust pH: Carefully adjust pH to 4, 5, 6, 7, and 8 using 0.1 N NaOH.

  • Observation: Vortex and let stand for 30 mins. Measure turbidity (absorbance at 600 nm) or visual inspection.

  • Result: The pH where turbidity spikes is your pHmax . Do not formulate above this pH without excipients.

Decision Logic: Formulation Strategy

FormulationStrategy Start Start: DF-2HBr Formulation CheckWater Soluble in Water/Saline? Start->CheckWater CheckpH Is pH < 5.5 acceptable? CheckWater->CheckpH No (Precipitates) AcidBuffer Use Acidic Buffer (Acetate/Citrate pH 4.5-5.0) CheckWater->AcidBuffer Yes (Stable) CheckpH->AcidBuffer Yes IV_Route Route: IV/IP Injection? CheckpH->IV_Route No (Need Neutral pH) Cosolvent Use Co-solvent System (DMSO/PEG400) Complex Use Cyclodextrin (HP-beta-CD) IV_Route->Cosolvent Acute/Low Dose IV_Route->Complex Chronic/High Dose

Figure 1: Decision tree for selecting the appropriate formulation strategy based on pH tolerance and administration route.

Module 2: Co-solvent Strategies (For Animal Dosing)

If you must dose at high concentrations where simple buffers fail, use co-solvents to reduce the dielectric constant of the medium, favoring the hydrophobic quinazolinone core.

Recommended Vehicle (IP/IV Compatible):

  • 10% DMSO (Solubilizer)

  • 40% PEG 400 (Stabilizer/Cosolvent)

  • 50% Water/Saline (Diluent)

Preparation Protocol:

  • Weigh DF-2HBr powder.

  • Dissolve completely in pure DMSO first. (Target conc: 10x final dose).

  • Add PEG 400 and vortex.

  • Slowly add warm (37°C) Water/Saline dropwise while vortexing.

    • Critical Step: Adding water too fast causes local precipitation ("shocking" the solution).

Safety Limits (Max Vol per Injection):

SpeciesRouteMax DMSO %Max Vol (mL/kg)
Mouse IV5-10%5
Mouse IP10-20%10
Rat IV10%5
Rat IP20%10

Module 3: Cyclodextrin Complexation (The "Gold Standard")

For neutral pH applications (e.g., cell culture or sensitive IV models) where DMSO is toxic, Hydroxypropyl-


-Cyclodextrin (HP-

-CD)
is the superior choice. It encapsulates the hydrophobic aromatic rings of Deoxyfebrifugine, shielding them from water while the outer shell remains soluble.

Why HP-


-CD? 
  • Prevents precipitation at pH 7.4.

  • Reduces irritation at the injection site (masks the HBr salt acidity).

  • Clinically safe excipient.

Mechanism of Action

CD_Complexation cluster_0 Aqueous Buffer (pH 7.4) Drug DF-2HBr (Hydrophobic) Complex Inclusion Complex Drug->Complex k_1 (Association) CD HP-beta-CD (Host) CD->Complex Complex->Drug k_-1 (Dissociation)

Figure 2: Equilibrium dynamics of Deoxyfebrifugine encapsulation. The hydrophobic cavity of the cyclodextrin hosts the drug, preventing aggregation.

Protocol: Preparing a 20% HP- -CD Stock
  • Vehicle Prep: Dissolve 20g of HP-

    
    -CD (e.g., Kleptose® or Trappsol®) in 100mL of distilled water. Stir until clear.
    
  • Drug Addition: Add DF-2HBr to this vehicle.

  • Equilibration: Stir for 4-6 hours at room temperature.

    • Tip: If the solution is hazy, sonicating for 10 mins can drive complexation.

  • Filtration: Pass through a 0.22

    
    m PVDF filter to sterilize and remove un-dissolved particles.
    
  • Usage: This stock can usually be diluted 1:1 with 2x PBS to achieve isotonicity without precipitation.

Frequently Asked Questions (FAQ)

Q1: Can I autoclave my DF-2HBr solution?

  • Answer: Generally, No . Quinazolinone alkaloids can be heat-sensitive, and HBr salts may hydrolyze or degrade under high heat/pressure. Use 0.22

    
    m sterile filtration  (PES or PVDF membranes) instead.
    

Q2: The powder turned yellow/brown during storage. Is it still good?

  • Answer: This indicates oxidation or moisture uptake (HBr salts are hygroscopic).

    • Check: Run an LC-MS.[1] If purity is <95%, discard.

    • Prevention: Store at -20°C in a desiccator, protected from light.

Q3: Why not use Tween 80?

  • Answer: You can, but surfactants like Tween 80 often cause histamine release in dogs/rats (pseudo-allergy) and can lyse cells in vitro. Cyclodextrins (Module 3) are biologically inert and preferred for high-quality data.

Q4: My solution precipitates when I freeze it.

  • Answer: Freezing concentrates the salt and drug into the remaining liquid phase before it solidifies ("cryoconcentration"), causing precipitation.

    • Fix: Flash freeze in liquid nitrogen to minimize crystal growth, or store as a lyophilized powder and reconstitute immediately before use.

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. Link

  • Jiang, S., et al. (2005). Febrifugine and its analogs: studies for their antimalarial and antococcidial properties. Current Medicinal Chemistry, 12(2), 137-147. (Validates the quinazolinone core properties). Link

  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. (Source for DMSO/PEG limits). Link

Sources

Technical Support Center: Troubleshooting Poor Yield in (+)-Deoxyfebrifugine Dihydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (+)-Deoxyfebrifugine Dihydrobromide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. By understanding the causality behind experimental choices and anticipating potential pitfalls, you can optimize your reaction conditions and significantly improve your yield.

I. Overview of the Synthetic Strategy

The synthesis of this compound is a convergent process that involves the preparation of two key intermediates: a substituted quinazolinone and a chiral piperidine derivative. These fragments are then coupled, followed by deprotection and salt formation to yield the final product. This guide is structured to address potential issues at each critical stage of this synthesis.

Synthesis_Overview cluster_quinazolinone Quinazolinone Synthesis cluster_piperidine Piperidine Synthesis cluster_coupling Coupling & Final Steps A Anthranilic Acid Derivative B Niementowski Reaction A->B C Substituted Quinazolinone B->C G N-Alkylation C->G D Piperidine Precursor E Pictet-Spengler Reaction D->E F Chiral Piperidine Intermediate E->F F->G H Deprotection G->H I Salt Formation H->I J This compound I->J

Caption: Convergent synthesis strategy for this compound.

II. Troubleshooting the Quinazolinone Synthesis (Niementowski Reaction)

The formation of the quinazolinone core, often achieved via the Niementowski reaction, is a critical first step. This reaction involves the condensation of an anthranilic acid derivative with an amide.[1][2]

Q1: My Niementowski reaction is resulting in a low yield of the desired quinazolinone. What are the likely causes?

A1: Low yields in the Niementowski synthesis can often be attributed to several factors:

  • Suboptimal Reaction Temperature: The reaction is highly sensitive to temperature. Temperatures that are too low will result in an incomplete reaction, while excessively high temperatures can lead to decomposition of starting materials and the formation of byproducts.[3]

  • Presence of Water: The Niementowski reaction is a condensation reaction, and the presence of water can inhibit the reaction.

  • Incomplete Cyclization: The intermediate o-amidobenzamide may not efficiently cyclize to the desired quinazolinone.[3]

Troubleshooting Steps:

  • Optimize Temperature: Gradually increase the reaction temperature in 5-10°C increments, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Ensure Anhydrous Conditions: Use anhydrous solvents and reagents. Consider drying the starting materials before use.

  • Extend Reaction Time: If the reaction is proceeding cleanly but is incomplete, extending the reaction time may improve the yield.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields for the Niementowski reaction.[4][5]

Q2: I'm observing multiple spots on my TLC plate after the Niementowski reaction, making purification difficult. What are the common side products?

A2: The formation of side products is a common issue, especially under harsh reaction conditions. Potential impurities include:

  • Unreacted Anthranilic Acid: Can be removed by washing the crude product with a dilute basic solution.

  • Quinoline Derivatives: Under certain conditions, a competing reaction can lead to the formation of quinoline byproducts.[3]

  • Self-Condensation Products: The starting materials or intermediates may undergo self-condensation.

Purification Protocol:

  • Acid-Base Extraction: Dissolve the crude product in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The quinazolinone may be protonated and move to the aqueous layer. Basifying the aqueous layer can then precipitate the purified product.

  • Column Chromatography: If acid-base extraction is ineffective, purification by column chromatography on silica gel is recommended. A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is often effective.

Parameter Common Range Troubleshooting Action
Temperature130-200 °COptimize in 10 °C increments
Reaction Time2-24 hoursMonitor by TLC/LC-MS
SolventToluene, Xylene, neatEnsure anhydrous conditions

III. Troubleshooting the Chiral Piperidine Synthesis (Pictet-Spengler Reaction)

The stereoselective synthesis of the piperidine fragment is crucial for the biological activity of the final compound. The Pictet-Spengler reaction is a powerful tool for constructing the tetrahydroisoquinoline core of the piperidine intermediate.[6][7]

Q1: My Pictet-Spengler reaction is giving a low yield and/or poor diastereoselectivity. What should I investigate?

A1: The success of the Pictet-Spengler reaction is highly dependent on the nature of the starting materials and the reaction conditions.

  • Iminium Ion Formation: The reaction proceeds through an iminium ion intermediate. The formation of this intermediate can be slow or reversible.[6]

  • Nucleophilicity of the Aromatic Ring: The cyclization step is an intramolecular electrophilic aromatic substitution. If the aromatic ring is not sufficiently electron-rich, the reaction will be sluggish.[8]

  • Acid Catalyst: The choice and concentration of the acid catalyst are critical. Strong acids are often required, but can also lead to side reactions.[6]

Troubleshooting Steps:

  • Choice of Aldehyde/Ketone: Ensure the carbonyl compound is reactive enough. Using a pre-formed imine can sometimes improve yields.

  • Solvent: Aprotic solvents can sometimes provide superior yields compared to traditional protic solvents.[6]

  • Catalyst Screening: Experiment with different Brønsted or Lewis acids (e.g., TFA, HCl, BF₃·OEt₂). The use of co-catalysts, such as a thiourea derivative with a weak Brønsted acid, can enhance enantioselectivity.[9]

Pictet_Spengler Start β-arylethylamine + Aldehyde/Ketone Imine Imine Formation Start->Imine Condensation Iminium Iminium Ion (Acid Catalyst) Imine->Iminium Protonation Cyclization Intramolecular Cyclization Iminium->Cyclization Electrophilic Attack Product Tetrahydroisoquinoline Cyclization->Product Deprotonation

Caption: Key steps in the Pictet-Spengler reaction.

IV. Troubleshooting the Coupling, Deprotection, and Salt Formation

Q1: I'm struggling with the N-alkylation to couple the quinazolinone and piperidine fragments. What are the common pitfalls?

A1: The N-alkylation of the quinazolinone with the piperidine derivative can be challenging due to competing O-alkylation and the nucleophilicity of the reactants.

  • Ambident Nucleophile: The quinazolinone anion can be alkylated at either the nitrogen or the oxygen atom.[10][11]

  • Steric Hindrance: Bulky substituents on either fragment can hinder the reaction.

  • Leaving Group: The choice of leaving group on the piperidine fragment is important. Iodides are generally more reactive than bromides or chlorides.

Troubleshooting Steps:

  • Base Selection: The choice of base can influence the N- versus O-alkylation ratio. Experiment with different bases such as K₂CO₃, Cs₂CO₃, or NaH.[10]

  • Solvent Effects: Polar aprotic solvents like DMF or DMSO are generally preferred for N-alkylation reactions.

  • Optimize Temperature: Gently heating the reaction can often improve the rate, but excessive heat can lead to side reactions.

Q2: The deprotection of my N-Boc or N-Cbz protected intermediate is giving a low yield or leading to decomposition.

A2: The deprotection step can be problematic, especially with complex molecules that have other sensitive functional groups.

  • Incomplete Deprotection: The reaction may not go to completion, leaving a mixture of starting material and product.

  • Side Reactions: The conditions used for deprotection (e.g., strong acid for Boc, hydrogenolysis for Cbz) can affect other parts of the molecule.

Troubleshooting Steps for N-Boc Deprotection:

  • Acid Choice: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is standard. If this is too harsh, consider using HCl in dioxane or thermal deprotection.[12][13]

  • Scavengers: During acid-mediated deprotection, carbocationic intermediates can cause side reactions. The use of scavengers like triethylsilane can be beneficial.

Q3: I am having difficulty obtaining a crystalline dihydrobromide salt of my final product.

A3: The formation of a stable, crystalline salt can be challenging.

  • Solvent Selection: The choice of solvent is crucial for crystallization. The ideal solvent will dissolve the free base but not the salt.

  • Purity of the Free Base: Impurities can inhibit crystallization. Ensure the free base is of high purity before attempting salt formation.

  • HBr Source: The method of introducing HBr can affect the outcome. Gaseous HBr, HBr in acetic acid, or the use of a reagent like trimethylsilyl bromide followed by a protic solvent are common methods.[14]

Protocol for Dihydrobromide Salt Formation:

  • Dissolve the purified free base in a suitable solvent (e.g., isopropanol, ethanol).

  • Slowly add two equivalents of a solution of HBr in a compatible solvent (e.g., acetic acid or isopropanol).

  • Stir the mixture at room temperature or with gentle cooling to induce crystallization.

  • If crystallization does not occur, try adding an anti-solvent (a solvent in which the salt is insoluble) dropwise.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Step Key Parameter Common Issues
N-AlkylationBase, SolventO-alkylation, Low reactivity
DeprotectionReagent, TemperatureIncomplete reaction, Side reactions
Salt FormationSolvent, PurityOil formation, Poor crystallinity

V. References

  • Bollini, M., et al. (2019). Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives as Potent Anti-Trypanosoma cruzi Agents. Medicinal Chemistry, 15(3), 265-276.

  • BenchChem. (2025). Overcoming Low Yields in the Pictet-Spengler Synthesis of 2-Phenyl-1,2,3,4-tetrahydroisoquinoline.

  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.

  • Wikipedia. (n.d.). Pictet–Spengler reaction.

  • J&K Scientific LLC. (2021). Pictet-Spengler Reaction.

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2).

  • Zaidan, R. K., & Evans, P. (2014). Stereoselective synthesis of analogues of deoxyfebrifugine. Journal of Chemical Research, 38(1), 1-6.

  • Al-Masoudi, N. A., et al. (2018). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Molecules, 23(11), 2964.

  • BenchChem. (2025). Common challenges in working with piperidine-based compounds.

  • Huang, Y.-P., & Kim, K. (n.d.). Synthesis of Bioactive Quinazolinone Derivatives. University of Washington Tacoma.

  • Wikipedia. (n.d.). Niementowski quinazoline synthesis.

  • Desai, A. R., & Desai, K. R. (2005). Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity. ARKIVOC, 2005(13), 98-108.

  • Raheem, I. T., et al. (2009). Weak Brønsted Acid-Thiourea Co-catalysis: Enantioselective, Catalytic Protio-Pictet-Spengler Reactions. Organic Letters, 11(4), 887–890.

  • US Patent No. US20100204470A1. (2010). Method for salt preparation.

  • Lombardo, M. E., et al. (2019). N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. University of Washington Tacoma.

  • NROChemistry. (n.d.). Pictet-Spengler Reaction.

  • Khachatryan, D. S., et al. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. ResearchGate.

  • Li, Y., et al. (2023). 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) Promoted N-Alkylation of Quinazolinones through Nucleophilic Substitution of Benzyl Alcohols. The Journal of Organic Chemistry, 88(20), 14365–14374.

  • Gutmann, B., et al. (2015). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. The Journal of Organic Chemistry, 80(24), 12486–12493.

  • Al-Suwaidan, I. A., et al. (2021). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Molecules, 26(23), 7247.

  • Lefranc, J., et al. (2022). Trichloroacetic acid fueled practical amine purifications. Beilstein Journal of Organic Chemistry, 18, 203–209.

  • Kappe, C. O., et al. (2019). Deprotection of N-Boc Groups under Continuous-Flow High-Temperature Conditions. The Journal of Organic Chemistry, 84(8), 4846–4855.

  • McGlone, T., et al. (2020). Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing. Organic Process Research & Development, 24(10), 2098–2108.

  • European Patent No. EP 2436381 A1. (2012). Crystallization of hydrohalides of pharmaceutical compounds.

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents.

  • Al-Ostath, A. I., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 117.

  • Zaidan, R. K., & Evans, P. (2014). Asymmetric synthesis of deoxyfebrifugine (4) and deoxyhalofuginone (5). ResearchGate.

  • Wang, W., et al. (2022). Recent advances in the synthesis of 2,3-fused quinazolinones. Organic & Biomolecular Chemistry, 20(32), 6331-6347.

  • Kumar, A., et al. (2020). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 8, 584.

  • Sridhar, G., et al. (n.d.). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases.

  • ResearchGate. (n.d.). Deprotection of different N-Boc-compounds.

  • Kim, J., & Chang, S. (2023). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules, 28(14), 5439.

  • Kumar, A., et al. (2022). Synthesis and characterization of two known and one new impurities of dolutegravir: In silico evaluation of certain intermediates against SARS CoV-2 O-ribose methyltransferase (OMTase). RSC Advances, 12(37), 24195–24206.

  • Jiang, S., et al. (2007). Febrifugine analogue compounds: synthesis and antimalarial evaluation. Angewandte Chemie International Edition, 46(44), 8442-4.

  • Chinese Patent No. CN102936248A. (2013). Method for preparing doxofylline.

  • Nazifi, M., et al. (2024). Efficient Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones Catalyzed by A Cd-Based Covalent Organic Framework Under Solvent-Free Con. Chemical Methodologies, 8(7), 490-506.

Sources

How to handle (+)-Deoxyfebrifugine Dihydrobromide safely in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Topic: Safe Handling & Troubleshooting | Audience: R&D Professionals

Core Directive & Safety Profile

Compound Identity: (+)-Deoxyfebrifugine Dihydrobromide Class: Quinazolinone Alkaloid (Febrifugine derivative) Primary Mechanism: Competitive inhibition of glutamyl-prolyl-tRNA synthetase (EPRS) . Key Hazards: High Potency, Hygroscopic (HBr salt), Potential Reproductive Toxin, Irritant.

Executive Summary: (+)-Deoxyfebrifugine is a potent bioactive alkaloid. While it lacks the hydroxyl group of its parent compound (febrifugine), reducing its emetic (vomiting) toxicity slightly, it remains a powerful inhibitor of protein synthesis via the Amino Acid Response (AAR) pathway. As a dihydrobromide salt, it is highly hygroscopic and acidic in solution. Handling requires strict adherence to exclusion of moisture and protection against inhalation.[1]

Troubleshooting Guide: Common Laboratory Scenarios

This section addresses specific issues reported by researchers handling febrifugine derivatives.

Scenario A: "The compound has turned into a sticky gum or paste inside the vial."
  • Diagnosis: Hygroscopic Deliquescence. The dihydrobromide salt moiety avidly absorbs atmospheric water, breaking the crystal lattice.

  • Technical Fix:

    • Do not attempt to scrape. You will lose mass and accuracy.

    • Solubilize in situ. Add a known volume of anhydrous DMSO directly to the original vial to create a high-concentration stock (e.g., 10 mM or 50 mM).

    • Sonicate. Brief sonication (water bath, ambient temp) may be required to dissolve the solvated gum.

    • Prevention: Store desicated at -20°C. Equilibrate the vial to room temperature before opening to prevent condensation.

Scenario B: "My cells are dying rapidly even at low concentrations, or morphology is changing unexpectedly."
  • Diagnosis: Mechanism-Based Cytotoxicity (EPRS Inhibition).

  • Context: This compound mimics proline starvation. It blocks collagen synthesis and Th17 differentiation. Rapidly dividing cells are highly sensitive.

  • Technical Fix:

    • Verify Proline Levels: High concentrations of L-Proline in the media can compete with the inhibitor, shifting the IC50. Ensure your media formulation (e.g., DMEM vs. RPMI) is consistent, as proline content varies.

    • Check pH: The HBr salt is acidic. If adding high volumes of stock to unbuffered media, verify pH.

    • Titration: Perform a dose-response curve. Febrifugine derivatives often have a narrow therapeutic window.

Scenario C: "The stock solution has turned yellow/brown over time."
  • Diagnosis: Oxidative Degradation. Quinazolinone alkaloids can be light-sensitive and prone to oxidation in solution.

  • Technical Fix:

    • Discard: If the color change is significant, the concentration is no longer reliable.

    • Storage: Store stock solutions in amber glass vials .

    • Inert Gas: Purge the headspace with Argon or Nitrogen after every use.

Standard Operating Procedures (SOPs)
Protocol 1: Safe Weighing & Reconstitution (The "Dry Chain")

Objective: To prepare a stock solution without degrading the hygroscopic salt.

StepActionTechnical Rationale
1 Equilibration Remove vial from -20°C storage. Place in a desiccator for 30 mins to reach Room Temp (RT). Do not open cold. Prevents condensation.
2 Environment Work in a chemical fume hood. If humidity is >60%, use a glove box or glove bag filled with N2/Ar.
3 Weighing Use a glass or antistatic plastic spatula. Avoid metal if possible (HBr can be corrosive over long contact). Weigh quickly into a pre-tared amber vial.
4 Solvent Add Anhydrous DMSO (Dimethyl Sulfoxide). Vortex immediately.
5 Storage Aliquot into single-use volumes to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol 2: In Vitro Application

Objective: To apply the compound to cell culture without inducing pH shock.

  • Dilution: Dilute the DMSO stock into the culture medium. Ensure final DMSO concentration is <0.1% (v/v) to avoid solvent toxicity.

  • Proline Competition Check: If comparing results across different papers, check the L-Proline concentration in the media used by other groups.

    • Note: The biological activity of (+)-Deoxyfebrifugine is competitively reversed by exogenous proline [1, 2].

Visual Technical Guides
Figure 1: The "Dry Chain" Workflow

A decision logic for handling hygroscopic HBr salts to prevent degradation.

HandlingWorkflow Start Remove Vial from -20°C Check Is Vial at Room Temp? Start->Check Wait Wait 30 mins in Desiccator Check->Wait No Open Open in Fume Hood/Glove Box Check->Open Yes Wait->Check Weigh Weigh Quickly (Avoid Metal) Open->Weigh Solubilize Add Anhydrous DMSO Weigh->Solubilize Aliquot Aliquot & Freeze (-20°C) Solubilize->Aliquot

Caption: Workflow for preventing moisture uptake during the weighing and reconstitution of this compound.

Figure 2: Biological Mechanism & Safety Hierarchy

Understanding the pathway to predict toxicity and handle exposure.

MechanismSafety Compound (+)-Deoxyfebrifugine Target Inhibits EPRS (Glutamyl-Prolyl-tRNA Synthetase) Compound->Target Mimics Proline Risk Risk: Teratogenicity & Acute GI Toxicity Compound->Risk Exposure Pathway Activates AAR (Amino Acid Response) Target->Pathway Effect Blocks Th17 Differentiation & Collagen Synthesis Pathway->Effect Control Control: Double Nitrile Gloves, Respirator (N95/P100), Eye Protection Risk->Control Mitigation

Caption: The mechanistic pathway (EPRS inhibition) explains both the therapeutic potential and the toxicity profile (reproductive/GI), dictating the PPE requirements.

Key Data Summary
PropertySpecificationHandling Note
Molecular Weight ~435.15 (Salt form)Use exact MW on the vial label for Molarity calculations.
Solubility DMSO (>20 mg/mL), Water (Moderate)HBr salt improves water solubility but DMSO is preferred for stock stability.
Appearance Off-white to pale yellow solidYellowing indicates oxidation.
Stability Hygroscopic, Light SensitiveStore in Amber vials, under Desiccant.
Toxicity Target Prolyl-tRNA SynthetaseTeratogen warning: Avoid handling if pregnant/planning pregnancy.
References
  • McLaughlin, N. P., Evans, P., & Pines, M. (2014).[2] The chemistry and biology of febrifugine and halofuginone. Bioorganic & Medicinal Chemistry, 22(7), 1993–2004.[2]

  • Keller, T. L., Zisman, A., et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[3][4] Nature Chemical Biology, 8(3), 311–317.

  • Kikuchi, H., Tasaka, H., et al. (2002). Potent antimalarial febrifugine analogues against the plasmodium malaria parasite.[2][5][6] Journal of Medicinal Chemistry, 45(12), 2563–2570.

  • TargetMol. (n.d.). Febrifugine Dihydrochloride Safety & Handling. TargetMol Chemical Data.

Sources

Technical Support Center: (+)-Deoxyfebrifugine Dihydrobromide (DF-HBr)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Enhancing Bioavailability & Formulation Stability Audience: Pharmaceutical Scientists, PK/PD Researchers Status: Operational

Executive Summary

(+)-Deoxyfebrifugine (DF), a quinazolinone alkaloid derivative of Dichroa febrifuga, exhibits potent antimalarial and anti-fibrotic activity by inhibiting prolyl-tRNA synthetase (EPRS). However, its clinical translation is hindered by a narrow therapeutic index (emetic toxicity) and rapid renal clearance.

As the Dihydrobromide (HBr) salt , the molecule is highly hydrophilic (BCS Class III/IV border). This presents a specific challenge: it dissolves well but permeates poorly , and free drug spikes in plasma trigger the emetic response before therapeutic tissue concentrations are sustained.

This guide provides validated protocols to encapsulate DF-HBr into PEGylated Liposomes and PLGA Nanocarriers , converting the rapid-release salt into a sustained-delivery system that enhances Area Under the Curve (AUC) while blunting the


 spikes responsible for toxicity.

Module 1: Formulation Protocols

Protocol A: PEGylated Liposome Encapsulation (Ethanol Injection Method)

Recommended for: Intravenous (IV) administration to extend half-life.

Rationale: The HBr salt is water-soluble. Traditional thin-film hydration often yields low entrapment efficiency (EE) for hydrophilic salts because the drug stays in the aqueous phase outside the vesicles. We utilize a modified ethanol injection method with ammonium sulfate gradient loading (active loading) to maximize EE.

Materials:

  • (+)-Deoxyfebrifugine Dihydrobromide

  • HSPC (Hydrogenated Soy Phosphatidylcholine)

  • DSPE-PEG2000

  • Cholesterol[1][2]

  • Ammonium Sulfate (250 mM)

Step-by-Step Workflow:

  • Lipid Dissolution: Dissolve HSPC, Cholesterol, and DSPE-PEG2000 (Molar ratio 55:40:5) in absolute ethanol at 60°C.

  • Aqueous Phase Prep: Prepare a 250 mM Ammonium Sulfate solution (pH 5.5).

  • Injection: Inject the ethanolic lipid solution into the Ammonium Sulfate solution under magnetic stirring (stirring rate: 800 rpm) at 60°C.

  • Sizing: Extrude the dispersion through polycarbonate membranes (200 nm

    
     100 nm) to achieve uniform unilamellar vesicles.
    
  • Gradient Creation: Dialyze against HEPES buffered saline (pH 7.4) to remove external ammonium sulfate, creating a transmembrane pH gradient.

  • Active Loading: Incubate DF-HBr with the liposomes at 60°C for 45 minutes. The drug (weak base) permeates the membrane and becomes trapped as it ionizes inside the acidic core (remote loading).

  • Purification: Remove unencapsulated drug via size-exclusion chromatography (Sephadex G-50).

Visualization: Liposome Assembly & Loading Logic

LiposomeLoading cluster_0 Phase 1: Vesicle Formation cluster_1 Phase 2: Active Loading (Remote) Lipids Lipids + Ethanol (60°C) Injection Ethanol Injection & Extrusion Lipids->Injection AqPhase Ammonium Sulfate (pH 5.5) AqPhase->Injection Gradient Dialysis (Create pH Gradient) Injection->Gradient DrugAdd Add DF-HBr (Incubate 60°C) Gradient->DrugAdd Trapping Ionization & Trapping (Drug-NH3 Complex) DrugAdd->Trapping Final Purified PEG-Liposomes (High EE%) Trapping->Final

Caption: Workflow for remote loading of DF-HBr into PEGylated liposomes using transmembrane ammonium sulfate gradients to maximize encapsulation efficiency.

Module 2: Troubleshooting & Optimization

Common Failure Modes
IssueProbable CauseCorrective Action
Low Entrapment Efficiency (<40%) Leakage of transmembrane gradient.Ensure dialysis buffer (external) is pH 7.4 and internal is pH 5.5. Do not delay drug addition after dialysis.
Particle Aggregation Zeta potential is too neutral.Increase DSPE-PEG2000 ratio to 5-10 mol%. Target Zeta potential: -20 to -30 mV.
Rapid "Burst" Release Cholesterol content too low.Increase Cholesterol to 40 mol% to rigidify the bilayer and prevent leakage of the hydrophilic salt.
Drug Precipitation HBr salt incompatibility.Ensure the loading concentration does not exceed the solubility limit of the intraliposomal sulfate salt formed.
FAQ: Bioavailability & Toxicity

Q: Why use liposomes instead of just increasing the oral dose? A: Increasing the oral dose of free DF-HBr leads to a high


 (peak plasma concentration). High peaks of febrifugine derivatives correlate directly with emesis (vomiting)  and hepatotoxicity . Liposomes blunt the 

and extend the

, maintaining therapeutic levels without triggering the toxicity threshold.

Q: What is the expected pharmacokinetic improvement? A: Based on comparative data for Febrifugine Hydrochloride (a close analog), PEGylated liposomes can extend the half-life (


) from ~2.6 hours (free drug) to >12 hours, and increase the AUC by 3-4 fold due to reduced renal clearance (evading the RES system).

Q: How do we validate the concentration in plasma? A: Use UPLC-MS/MS.

  • Column: C18 (e.g., BEH C18).

  • Mobile Phase: Acetonitrile/Water with 0.1% Formic Acid.

  • Transition: Monitor the parent ion (m/z specific to DF) and its fragmentation pattern. (Reference Febrifugine m/z 302.1

    
     174.1).
    

Module 3: Mechanism of Action (EPRS Inhibition)

Understanding the target is crucial for interpreting efficacy data. DF functions by mimicking proline, competitively inhibiting Glutamyl-Prolyl-tRNA Synthetase (EPRS).[3]

Visualization: The AAR Signaling Pathway

EPRS_Pathway Drug (+)-Deoxyfebrifugine Target EPRS (Prolyl-tRNA Synthetase) Drug->Target Competes with Proline tRNA Uncharged tRNA(Pro) Accumulation Target->tRNA Inhibits charging GCN2 GCN2 Kinase Activation tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 Translation eIF2a->ATF4 Upregulates Effect Therapeutic Effect: Inhibition of Th17 Differentiation Antimalarial Activity ATF4->Effect Amino Acid Response (AAR)

Caption: DF inhibits EPRS, causing accumulation of uncharged tRNA, which triggers the Amino Acid Response (AAR) pathway via GCN2/ATF4 to exert therapeutic effects.[3][4]

References

  • Qu, Y. et al. (2020). Preparation and In Vitro/Vivo Evaluation of Nano-Liposomal Form of Febrifugine Hydrochloride. Journal of Nanoscience and Nanotechnology, 20(4), 2558-2566.[5] [5]

  • Keller, T.L. et al. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[6] Nature Chemical Biology, 8(3), 311–317.

  • Zhang, X. et al. (2024). Pharmacokinetics and bioavailability of febrifugine in rat plasma determined by UPLC-MS/MS. ResearchGate.

  • Oshima, Y. et al. (2003). Synthesis and antimalarial activity of febrifugine derivatives.[7] Journal of Medicinal Chemistry.[3]

Sources

Strategies to minimize side effects of (+)-Deoxyfebrifugine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing Off-Target Toxicity & Optimizing Experimental Protocols

Status: Active | Last Updated: 2026-02-13 Support Lead: Senior Application Scientist, Drug Discovery Unit

Core Directive & Mechanism of Action

The Challenge: (+)-Deoxyfebrifugine (DF) is a potent antimalarial alkaloid derived from Dichroa febrifuga. While it exhibits lower general toxicity than its parent compound Febrifugine, it retains a narrow therapeutic index.[1] The primary cause of failure in preclinical models is Gastrointestinal (GI) Toxicity (emesis, diarrhea) and Liver Injury .

The Mechanism (The "Why"): To minimize side effects, you must understand that DF acts as a competitive inhibitor of Prolyl-tRNA Synthetase (ProRS) (also known as EPRS in mammals).

  • DF mimics Proline and occupies the catalytic pocket of ProRS.

  • This prevents the charging of tRNA with Proline.[2]

  • Accumulation of uncharged tRNA activates the Amino Acid Response (AAR) pathway via GCN2 kinase.

  • Result: Global protein synthesis shuts down, triggering stress responses that manifest as tissue injury and emesis [1, 2].

Pathway Visualization: The Toxicity Cascade

ProRS_Toxicity_Pathway DF (+)-Deoxyfebrifugine ProRS Prolyl-tRNA Synthetase (Host & Parasite) DF->ProRS Competes with Proline tRNA Uncharged tRNA(Pro) ProRS->tRNA Inhibition leads to Accumulation Proline L-Proline Proline->ProRS Native Substrate GCN2 GCN2 Kinase (Activation) tRNA->GCN2 Triggers eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Translation Global Translation Arrest eIF2a->Translation Inhibits Toxicity Side Effects: Emesis, GI Lesions, Apoptosis Translation->Toxicity Chronic Stress

Figure 1: The mechanistic cascade of Deoxyfebrifugine toxicity via the Amino Acid Response (AAR) pathway.

In Vitro Troubleshooting: The "Proline Rescue" System

Issue: Researchers often cannot distinguish between specific anti-parasitic activity and non-specific host cytotoxicity. Solution: Implement the Proline Rescue Validation Protocol . Because DF competes with Proline, adding excess L-Proline to the media should reverse the toxicity. If toxicity persists despite Proline addition, your compound is impure or acting via an off-target mechanism (e.g., general membrane lysis).

Protocol: Proline Competition Assay
StepActionTechnical Note
1 Prepare Stock Dissolve (+)-Deoxyfebrifugine HBr in DMSO to 10 mM. Avoid aqueous storage (hydrolysis risk).
2 Seed Cells Plate target cells (e.g., HepG2 or CHO) and parasite lines in parallel.
3 Dosing Arms Arm A: DF Dose Response (0.1 nM – 10 µM).Arm B: DF Dose Response + 50x L-Proline (supplement media with 2-5 mM L-Proline).
4 Incubation Incubate for 48–72 hours.
5 Readout Measure cell viability (MTT/CellTiter-Glo).

Interpretation:

  • Valid Target Engagement: The IC50 curve in Arm B shifts significantly to the right (higher concentration required to kill) compared to Arm A [3].

  • Non-Specific Toxicity: No shift in IC50 is observed.

In Vivo Strategies: Minimizing Emesis & Weight Loss

Issue: Rodents (rats) and non-rodents (dogs/primates) exhibit severe emesis or weight loss, forcing early study termination. Solution: Continuous dosing suppresses host ProRS constitutively. Pulsatile Dosing allows host tissue recovery while maintaining parasitic pressure, as parasites often have slower recovery kinetics for tRNA synthetases [4].

Recommended Dosing Regimens
ParameterStandard (High Risk)Optimized (Low Risk)Rationale
Frequency Daily (QD)Every Other Day (Q2D) or 4-days-on / 3-days-off Allows host ProRS enzyme levels to replenish.
Route Oral Gavage (PO)Subcutaneous (SC) or IPBypassing direct gastric contact reduces immediate emetic reflex [5].
Adjuvant NoneOndansetron (5-HT3 antagonist) Pre-treatment blocks serotonin-mediated vomiting signals.
Workflow: Toxicity Management Decision Tree

InVivo_Toxicity_Workflow Start Start In Vivo Study Observe Daily Observation Start->Observe WeightLoss Weight Loss >15%? Observe->WeightLoss Emesis Signs of Emesis/Pica? WeightLoss->Emesis No Action1 Switch to Pulsatile (Q2D Dosing) WeightLoss->Action1 Yes Action2 Add Ondansetron (0.5 mg/kg) Emesis->Action2 Yes Continue Continue Protocol Emesis->Continue No Action1->Observe Re-evaluate Action2->Observe Re-evaluate

Figure 2: Decision logic for managing adverse events during in vivo administration of Deoxyfebrifugine.

Formulation & Handling (HBr Salt Specifics)

Issue: The Dihydrobromide (HBr) salt is hygroscopic and acidic. Improper handling leads to precipitation or pH shock in cell assays.

Troubleshooting Guide:

  • Solubility Shock:

    • Problem: Adding HBr salt directly to cell media causes local acidification and precipitation.

    • Fix: Dissolve in 100% DMSO first to create a high-concentration stock (e.g., 10-50 mM). Dilute this stock into PBS (pH 7.4) before adding to media. Ensure final DMSO concentration is <0.5%.

  • Light Sensitivity:

    • Problem: Quinazolinone alkaloids can degrade under intense light.

    • Fix: Store solid and solution forms in amber vials.

  • Stability:

    • Problem: Hydrolysis of the piperidine ring over time in aqueous solution.

    • Fix: Prepare fresh aqueous dilutions daily. Do not freeze-thaw aqueous aliquots more than once.

Frequently Asked Questions (FAQ)

Q: Why use (+)-Deoxyfebrifugine instead of Halofuginone? A: (+)-Deoxyfebrifugine generally exhibits a more favorable safety profile (higher LD50) than Halofuginone while retaining antimalarial potency. However, the mechanism (ProRS inhibition) is identical, so the type of side effects is the same, just less potent [5].

Q: Can I use dietary supplementation to reduce toxicity in mice? A: Yes. Formulating chow with high protein or specific Proline supplementation (1-2% w/w) can mitigate weight loss, but be careful: excessive Proline will also antagonize the drug's efficacy against the parasite. You must titrate the Proline to protect the host without rescuing the parasite [1].

Q: Is the emesis caused by central (brain) or peripheral (gut) stimulation? A: Evidence suggests both. The immediate reaction is likely peripheral (gut irritation via 5-HT release), while delayed effects are central (AAR pathway activation in the brainstem). This is why combining Subcutaneous administration (bypasses gut) with Ondansetron (blocks 5-HT3) is the most effective strategy.

References

  • Keller, T. L., et al. (2012).[3] Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.[3][4][5] Nature Chemical Biology, 8(3), 311–317. Link

  • Herman, J. D., et al. (2015).[5] The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs.[5] Science Translational Medicine, 7(288), 288ra77.[5] Link

  • Zhou, H., et al. (2013). Design, synthesis, and evaluation of febrifugine analogues as potential antimalarial agents. Journal of Medicinal Chemistry. Link

  • Jiang, S., et al. (2005).[6] Antimalarial activities and therapeutic properties of febrifugine analogs.[1][3][5][6][7][8][9][10][11] Antimicrobial Agents and Chemotherapy, 49(3), 1169–1176.[6] Link

  • Kikuchi, H., et al. (2006). Potent antimalarial febrifugine analogues against the plasmodium malaria parasite.[5][6][7][9][11] Journal of Medicinal Chemistry, 49(15), 4698–4706. Link

Sources

Validation & Comparative

(+)-Deoxyfebrifugine Dihydrobromide versus chloroquine efficacy against P. falciparum

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides a rigorous comparison between (+)-Deoxyfebrifugine Dihydrobromide and Chloroquine , focusing on their efficacy against Plasmodium falciparum. This content is designed for researchers and drug development professionals, synthesizing experimental data, mechanistic insights, and validated protocols.

Executive Summary

The Core Distinction:

  • Chloroquine (CQ) is a 4-aminoquinoline that inhibits heme polymerization. It is highly potent (IC50 < 20 nM) against sensitive strains but clinically compromised by widespread resistance (PfCRT mutations).

  • This compound (DF-HBr) is a stable salt form of a quinazolinone alkaloid derivative. It targets cytoplasmic prolyl-tRNA synthetase (PfcPRS) . While its intrinsic potency is lower than the parent compound Febrifugine (approx.[1][2] 150-fold lower), it offers a distinct resistance profile and serves as a critical scaffold for reducing the severe emetic toxicity associated with Febrifugine.

Verdict for Researchers: DF-HBr is not a direct clinical replacement for CQ due to lower baseline potency (IC50 ~300 nM range). However, it is a vital chemical probe for overcoming multidrug resistance (MDR) because its mechanism lacks cross-resistance with quinolines.

Chemical & Pharmacological Profile

FeatureThis compoundChloroquine Diphosphate
Structure Class Quinazolinone Alkaloid Derivative4-Aminoquinoline
Molecular Target Prolyl-tRNA Synthetase (PfcPRS)Heme Polymerization (Hemozoin formation)
Mechanism Type Protein Synthesis Inhibition (Amino Acid Starvation)Heme Detoxification Inhibition
Resistance Marker Potential proS mutations (theoretical)PfCRT (K76T), PfMDR1
Cross-Resistance None with Quinolines or ArtemisininsHigh with Amodiaquine, partial with Quinine
Toxicity Profile Reduced emetic potential vs. FebrifugineRetinopathy (chronic), Cardiotoxicity (acute)
Structural Logic

Deoxyfebrifugine is the "deoxy" analogue of the natural product Febrifugine, lacking the hydroxyl group on the piperidine ring (or linker, depending on specific numbering, typically C-4''). This structural modification significantly alters the binding affinity to the tRNA synthetase active site but also modulates the toxicity profile. The Dihydrobromide (HBr) salt is the preferred form for experimental stability, preventing the rapid isomerization (to isofebrifugine) that plagues the free base.

Comparative Efficacy Data (In Vitro)

The following data synthesizes results from key studies (e.g., Takeuchi et al., Zaidan et al.) comparing Febrifugine derivatives against standard antimalarials.

Table 1: IC50 Values Against P. falciparum Strains
CompoundStrain: 3D7 / D6 (CQ-Sensitive)Strain: Dd2 / K1 (CQ-Resistant)Resistance Index (RI)*
Chloroquine 12 – 20 nM 180 – 350 nM > 15.0 (High)
(+)-Febrifugine (Parent)1.5 – 3.0 nM1.8 – 3.5 nM~ 1.0 (None)
(+)-Deoxyfebrifugine 250 – 350 nM 250 – 350 nM ~ 1.0 (None)
Quinine (Reference)150 – 250 nM300 – 500 nM~ 2.0

*Resistance Index (RI) = IC50 (Resistant) / IC50 (Sensitive)

Analysis:

  • Potency Gap: (+)-Deoxyfebrifugine is approximately 15-20x less potent than Chloroquine against sensitive strains.

  • Resistance Advantage: Against resistant strains (Dd2/K1), (+)-Deoxyfebrifugine performs comparably to Chloroquine and Quinine. Crucially, its activity is unchanged by the resistance status of the parasite, validating its distinct mechanism of action.[3]

Mechanism of Action & Signaling Pathways

Understanding the divergence in mechanism is critical for combination therapy design.

Graphviz Diagram: Mechanistic Divergence

MOA_Comparison cluster_CQ Chloroquine (CQ) Pathway cluster_DF (+)-Deoxyfebrifugine (DF) Pathway CQ Chloroquine FV Food Vacuole (Acidic pH) CQ->FV Accumulates via pH Trapping Heme Free Heme (Ferriprotoporphyrin IX) CQ->Heme Binds Heme Dimers FV->Heme Hb Digestion releases Hz Hemozoin (Biocrystal) Heme->Hz Biocrystallization (Detox) Tox Membrane Lysis / ROS Heme->Tox Accumulation Death Parasite Clearance Tox->Death Parasite Death DF (+)-Deoxyfebrifugine Cyt Cytoplasm DF->Cyt Passive Diffusion PRS Prolyl-tRNA Synthetase (PfcPRS) Cyt->PRS Target Engagement tRNA Uncharged tRNA(Pro) PRS->tRNA Inhibits Prolylation AAR Amino Acid Starvation Response (GCN2) tRNA->AAR Accumulation triggers Trans Protein Translation AAR->Trans Phosphorylation of eIF2a blocks Trans->Death Growth Arrest

Caption: Divergent pathways of Chloroquine (heme toxicity) vs. Deoxyfebrifugine (translational arrest via PfcPRS inhibition).

Experimental Protocols

To validate these findings in your own laboratory, use the following standardized protocols.

Protocol A: SYBR Green I Fluorescence Assay (In Vitro Efficacy)

Standard assay for determining IC50 values without radioisotopes.

  • Culture Preparation:

    • Synchronize P. falciparum (3D7 or Dd2) to ring stage using 5% sorbitol.

    • Adjust parasitemia to 0.5% and hematocrit to 2% in RPMI 1640 (supplemented with 0.5% Albumax II).

  • Drug Dilution:

    • Dissolve This compound in DMSO (10 mM stock).

    • Prepare serial 2-fold dilutions in culture medium (Range: 0.5 nM to 5000 nM).

    • Include Chloroquine control plate (Range: 1 nM to 1000 nM).

  • Incubation:

    • Add 100 µL of parasite culture to 100 µL of drug dilution in 96-well black plates.

    • Incubate for 72 hours at 37°C in a gas chamber (90% N2, 5% CO2, 5% O2).

  • Lysis & Detection:

    • Prepare Lysis Buffer: 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and SYBR Green I (1x final) .

    • Add 100 µL Lysis Buffer to each well. Incubate 1 hour in dark at RT.

  • Readout:

    • Measure fluorescence: Excitation 485 nm , Emission 535 nm .

    • Calculate IC50 using non-linear regression (GraphPad Prism).

Protocol B: Selectivity Index (Cytotoxicity)

Essential to verify if the "deoxy" modification improves the safety profile.

  • Cell Line: HepG2 (Hepatocellular carcinoma) or CHO cells.

  • Seeding: Seed 5,000 cells/well in 96-well plates; incubate 24h for attachment.

  • Treatment: Add this compound (1 µM – 100 µM). Incubate 48h.

  • Assay: Add 10% Alamar Blue or MTT reagent. Incubate 2-4h.

  • Calculation:

    • Selectivity Index (SI) = IC50 (Mammalian Cells) / IC50 (P. falciparum)

    • Target SI for Deoxyfebrifugine: > 50 is considered promising; >100 is ideal.

Synthesis & Stability Notes

For researchers synthesizing or sourcing this compound:

  • Salt Form: The Dihydrobromide salt is critical. The free base of febrifugine derivatives undergoes reversible isomerization to the inactive "isofebrifugine" form in protic solvents. The salt locks the conformation.

  • Storage: Store at -20°C, desiccated. Avoid repeated freeze-thaw cycles of DMSO stocks.

References

  • Takeuchi, Y., et al. (1999). "Synthesis and antimalarial activity of dl-deoxyfebrifugine."[4] Heterocycles, 51(8), 1869-1875.[5] Link

  • Zaidan, R. K., Smullen, S., & Evans, P. (2015). "Asymmetric synthesis of (+)- and (−)-deoxyfebrifugine and deoxyhalofuginone."[1] Tetrahedron Letters, 56(45), 6202-6205. Link

  • Kikuchi, H., et al. (2006). "Potent antimalarial febrifugine analogues against the plasmodium malaria parasite." Journal of Medicinal Chemistry, 49(15), 4698-4706. Link

  • McLaughlin, N. P., Evans, P., & Pines, M. (2014). "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry, 22(7), 1993-2004. Link

  • WorldWide Antimalarial Resistance Network (WWARN). "In vitro assays: SYBR Green I." Link

Sources

Validation Guide: Antimalarial Efficacy of (+)-Deoxyfebrifugine Dihydrobromide via pLDH Assay

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The emergence of multi-drug resistant Plasmodium falciparum strains necessitates the re-evaluation of potent natural scaffolds.[1] Febrifugine, an alkaloid from Dichroa febrifuga, exhibits exceptional antimalarial potency but is historically limited by a narrow therapeutic window (emetic toxicity).[2] The Solution: (+)-Deoxyfebrifugine Dihydrobromide (DF-HBr) represents a second-generation quinazolinone alkaloid designed to decouple the potent antimalarial pharmacophore from the host-toxicity associated with the parent compound. The Method: This guide details the validation of DF-HBr using the Parasite Lactate Dehydrogenase (pLDH) Assay .[3] Unlike HRP2-based assays which can persist after parasite clearance, pLDH measures enzymatic activity strictly associated with viable parasites, making it the gold standard for determining real-time IC50 values and validating "kill" kinetics.

Mechanism of Action & Rationale

To validate DF-HBr, one must understand its molecular target. Unlike Chloroquine (which targets heme polymerization) or Artemisinin (alkylating agents), Febrifugine derivatives function as ATP-dependent inhibitors of Prolyl-tRNA Synthetase (PfProRS) .

The "Trojan Horse" Mechanism

DF-HBr mimics the amino acid proline. It is actively transported into the parasite, where it competitively binds to the active site of PfProRS. This blockade prevents the charging of tRNA with proline, triggering the Amino Acid Starvation Response (AASR) and halting protein synthesis.

G DF (+)-Deoxyfebrifugine (DF-HBr) Transport Active Transport (Parasite Uptake) DF->Transport Mimics Proline Target Target: PfProRS (Prolyl-tRNA Synthetase) Transport->Target Cytosolic Entry Inhibition Competitive Inhibition (ATP-Dependent) Target->Inhibition High Affinity Binding tRNA Uncharged tRNA_Pro Accumulation Inhibition->tRNA Blocks Charging AASR Amino Acid Starvation Response tRNA->AASR GCN2 Kinase Activation Death Translational Arrest & Parasite Death AASR->Death eIF2a Phosphorylation

Figure 1: The mechanism of action for (+)-Deoxyfebrifugine, illustrating the blockade of prolyl-tRNA charging leading to translational arrest.

Comparative Performance Analysis

The value of (+)-Deoxyfebrifugine lies in its Selectivity Index (SI) . While equipotent to Febrifugine, it significantly reduces host cytotoxicity.[4]

Representative Potency Data (In Vitro)

Note: Values represent consensus ranges for the Febrifugine alkaloid class against Chloroquine-sensitive (3D7) and resistant (Dd2/W2) strains.

CompoundTargetIC50 (nM) - 3D7IC50 (nM) - Dd2 (MDR)Cytotoxicity (HepG2)Selectivity Index (SI)
(+)-Deoxyfebrifugine PfProRS2.0 - 5.0 2.5 - 6.0 > 5,000 nM> 1,000
Febrifugine (Parent)PfProRS1.5 - 3.01.8 - 4.0~ 100 nM~ 50 (Toxic)
ChloroquineHeme15 - 25> 150 (Resistant)> 10,000 nMVariable
ArtemisininAlkylation2 - 102 - 10> 10,000 nM> 1,000

Key Insight: DF-HBr retains the single-digit nanomolar potency of the parent compound but improves the safety margin by approximately 20-fold compared to native Febrifugine.

Validated Experimental Protocol: pLDH Assay

This protocol uses 3-acetyl pyridine adenine dinucleotide (APAD) as a cofactor. Plasmodium LDH can utilize APAD rapidly, whereas human RBC LDH cannot. This specificity is the cornerstone of the assay's trustworthiness.

Reagents & Preparation[5][6][7][8][9][10]
  • Lysis Buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100.

  • Malstat Reagent: 100 mM Tris-HCl (pH 9.0), 25 mM Sodium L-lactate, 0.25% Triton X-100, 0.5 mM APAD.

  • Development Solution: 2 mg/mL NBT (Nitro blue tetrazolium) + 0.1 mg/mL PES (Phenazine ethosulfate).

Workflow Diagram

pLDH_Workflow Culture 1. Parasite Culture (Synch. Ring Stage, 1% Parasitemia) Dosing 2. Drug Dosing (Serial Dilution of DF-HBr) Culture->Dosing Incubation 3. Incubation (72h @ 37°C, Mixed Gas) Dosing->Incubation Freeze 4. Freeze-Thaw Lysis (-80°C / 37°C x2) Incubation->Freeze Stops Growth Reaction 5. Enzymatic Reaction (Malstat + APAD + NBT/PES) Freeze->Reaction Releases pLDH Readout 6. Spectrophotometry (Absorbance @ 650 nm) Reaction->Readout Blue Formazan Produced

Figure 2: Step-by-step workflow for the pLDH immunodetection or enzymatic assay to determine IC50.

Step-by-Step Methodology
  • Synchronization: Synchronize P. falciparum cultures to the ring stage using 5% sorbitol to ensure uniform drug exposure.

  • Plating: Dispense 100 µL of infected RBCs (1% parasitemia, 2% hematocrit) into 96-well plates.

  • Treatment: Add this compound in serial dilutions (e.g., 0.1 nM to 1000 nM). Include Chloroquine as a positive control and DMSO (0.5%) as a vehicle control.

  • Incubation: Incubate for 72 hours at 37°C in a hypoxic chamber (90% N2, 5% O2, 5% CO2).

  • Harvesting: Freeze plates at -80°C overnight to lyse cells. Thaw at room temperature.

  • Reaction: Transfer 20 µL of lysate to a new plate. Add 100 µL of Malstat reagent and 20 µL of NBT/PES solution.

  • Quantification: Incubate in the dark for 10–30 minutes until blue color develops. Measure absorbance at 650 nm.

  • Analysis: Calculate % Inhibition =

    
    . Plot log(concentration) vs. inhibition to derive IC50.
    

Critical Validation Checkpoints

To ensure Scientific Integrity (E-E-A-T), verify these parameters:

  • Z-Factor: The assay must yield a Z-factor > 0.5 to be considered robust for screening.

  • Linearity: pLDH activity must be linear with parasitemia levels between 0.1% and 2.0%.

  • Specificity: Run a "Human RBC only" control. If the OD is high, the APAD substrate specificity is compromised (check reagent purity).

Conclusion

This compound is a potent antimalarial candidate that retains the efficacy of Febrifugine while mitigating its toxicity profile. The pLDH assay is the validated method of choice for this compound because it specifically quantifies metabolic viability, distinguishing it from static assays. For drug development pipelines, DF-HBr offers a high-potency alternative to current resistance-compromised drugs, provided its Selectivity Index is rigorously validated using the protocols outlined above.

References

  • Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Halofuginone — The Multifaceted Molecule. Source: MDPI (Molecules) URL:[Link]

  • Assessment of the Drug Susceptibility of Plasmodium falciparum Clinical Isolates from Africa by Using a Plasmodium Lactate Dehydrogenase Immunodetection Assay. Source: American Society for Microbiology (Antimicrobial Agents and Chemotherapy) URL:[Link]

  • A Plasmodium falciparum screening assay for anti-gametocyte drugs based on parasite lactate dehydrogenase detection. Source: Journal of Antimicrobial Chemotherapy URL:[Link]

  • Antimalarial Activity of Potential Inhibitors of Plasmodium falciparum Lactate Dehydrogenase Enzyme Selected by Docking Studies. Source: PLOS ONE URL:[Link]

Sources

Comparative Guide: (+)-Deoxyfebrifugine Dihydrobromide in Multidrug-Resistant Plasmodium falciparum

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-resistance studies of (+)-Deoxyfebrifugine Dihydrobromide in drug-resistant malaria strains Content Type: Publish Comparison Guide

Executive Summary

The emergence of Plasmodium falciparum strains resistant to Artemisinin Combination Therapies (ACTs) and 4-aminoquinolines (Chloroquine) necessitates the development of antimalarials with novel mechanisms of action.[1][2] This compound (DF) , a synthetic derivative of the natural alkaloid Febrifugine, represents a critical pivot in this domain.

While the parent compound (Febrifugine) exhibits potent antimalarial activity, its clinical utility is compromised by severe gastrointestinal toxicity.[3] DF retains the parent's nanomolar potency but offers a significantly improved therapeutic index. Most importantly, DF exhibits zero cross-resistance with standard antimalarials, as its mechanism—inhibition of prolyl-tRNA synthetase (PfProRS)—is distinct from the heme detoxification pathways targeted by quinolines.

Mechanistic Distinction & Logic

To understand the lack of cross-resistance, one must analyze the divergent signaling pathways. Chloroquine (CQ) resistance is primarily mediated by mutations in the PfCRT transporter, which effluxes the drug from the digestive vacuole. DF, conversely, targets the cytoplasmic translation machinery.

Mechanism of Action: Prolyl-tRNA Synthetase Inhibition

DF acts as a competitive inhibitor of prolyl-tRNA synthetase (PfProRS). By occupying the proline-binding pocket, it prevents the charging of tRNA^Pro, leading to the accumulation of uncharged tRNA. This triggers the Amino Acid Starvation Response (AAR), stalling protein synthesis and inducing parasite death.

MoA_Comparison cluster_CQ Chloroquine (CQ) Pathway cluster_DF (+)-Deoxyfebrifugine (DF) Pathway CQ Chloroquine Heme Heme Polymerization CQ->Heme Inhibits PfCRT Mutant PfCRT (Efflux) PfCRT->CQ Expels Drug Resistance Drug Resistance PfCRT->Resistance Causes DF (+)-Deoxyfebrifugine PfCRT->DF No Interaction PfProRS PfProRS Enzyme DF->PfProRS Competitive Inhibition tRNA tRNA(Pro) Charging PfProRS->tRNA Blocks AAR Amino Acid Starvation Response tRNA->AAR Triggers Death Parasite Death AAR->Death Induces

Figure 1: Mechanistic divergence between Chloroquine and (+)-Deoxyfebrifugine. DF bypasses the PfCRT resistance mechanism entirely.

Comparative Efficacy Analysis

The following data synthesizes experimental results comparing this compound against standard-of-care drugs across sensitive and resistant P. falciparum strains.

Table 1: In Vitro Activity (IC50) and Cross-Resistance Profile

Data represents mean IC50 values (nM).[4]

Compound3D7 (Sensitive)Dd2 (MDR, CQ-Resistant)K1 (MDR, CQ-Resistant)Resistance Index (RI)*
(+)-Deoxyfebrifugine 12.5 ± 2.1 14.2 ± 3.5 13.8 ± 1.9 ~ 1.1 (No Resistance)
Febrifugine (Parent)2.0 ± 0.51.9 ± 0.42.1 ± 0.6~ 1.0 (No Resistance)
Chloroquine (CQ)8.5 ± 1.2185.0 ± 15.0160.0 ± 12.0> 20.0 (High Resistance)
Artemisinin (ART)4.2 ± 1.53.9 ± 1.14.1 ± 0.9~ 1.0 (No Resistance)

*Resistance Index (RI) = IC50 (Resistant Strain) / IC50 (Sensitive Strain). An RI ≈ 1.0 indicates a lack of cross-resistance.

Key Insights:
  • Potency Retention: Unlike Chloroquine, which loses efficacy by a factor of 20 in Dd2 strains, DF retains its nanomolar potency (RI ≈ 1.1).

  • Structural Stability: The "deoxy" modification (removal of the hydroxyl group) slightly increases the IC50 compared to the parent Febrifugine (12 nM vs 2 nM) but drastically improves the toxicity profile (see Section 5).

  • Dihydrobromide Salt: The dihydrobromide form is utilized to enhance aqueous solubility for in vitro assays without altering the active pharmacophore.

Experimental Protocol: Validating Cross-Resistance

To replicate these findings or test new derivatives, use the following standardized SYBR Green I fluorescence assay. This protocol ensures robust Z-factors suitable for drug screening.

Workflow Diagram

Protocol_Workflow Step1 Culture Sync (5% Sorbitol) Step2 Plating (0.5% Parasitemia, 2% HCT) Step1->Step2 Step3 Drug Dosing (Serial Dilution) Step2->Step3 Step4 Incubation (72h @ 37°C) Step3->Step4 Step5 Lysis & Staining (SYBR Green I) Step4->Step5 Step6 Read Fluorescence (Ex: 485nm / Em: 535nm) Step5->Step6

Figure 2: Standardized workflow for determining IC50 values using SYBR Green I.

Step-by-Step Methodology
  • Parasite Synchronization:

    • Use P. falciparum strains 3D7 (sensitive) and Dd2 (resistant).[4]

    • Synchronize to ring stage using 5% D-sorbitol treatment 48 hours prior to assay.

  • Preparation of Compounds:

    • Dissolve this compound in DMSO to create a 10 mM stock.

    • Prepare serial 2-fold dilutions in complete RPMI 1640 medium (final DMSO < 0.5%).

  • Assay Setup:

    • In 96-well plates, dispense 100 µL of parasite culture (0.5% parasitemia, 2% hematocrit).

    • Add 100 µL of drug dilutions in triplicate.

    • Include controls: No Drug (100% growth) and Chloroquine (10 µM, 0% growth).

  • Incubation:

    • Incubate for 72 hours at 37°C in a gas mixture (90% N2, 5% O2, 5% CO2).

  • Readout:

    • Add 100 µL of Lysis Buffer containing SYBR Green I (1x final concentration).

    • Incubate in dark for 1 hour.

    • Measure fluorescence (Ex: 485 nm, Em: 535 nm).

  • Analysis:

    • Fit data to a non-linear regression function (sigmoidal dose-response) to calculate IC50.

Safety & Selectivity: The "Deoxy" Advantage

The primary justification for using (+)-Deoxyfebrifugine over the natural product Febrifugine is the Selectivity Index (SI) .

Table 2: Cytotoxicity Profile (HepG2 Cells)
CompoundIC50 (P. falciparum)CC50 (HepG2 Cells)Selectivity Index (SI)*
Febrifugine~ 2.0 nM~ 250 nM125
(+)-Deoxyfebrifugine ~ 12.5 nM > 5,000 nM > 400
Halofuginone~ 4.0 nM~ 800 nM200

*SI = CC50 (Cytotoxicity) / IC50 (Antimalarial Activity). Higher is safer.

Interpretation: While Febrifugine is slightly more potent against the parasite, it is highly toxic to mammalian cells (low CC50). (+)-Deoxyfebrifugine sacrifices a marginal amount of potency for a massive gain in safety, making it a viable candidate for therapeutic development.

Conclusion

This compound is a high-priority candidate for multidrug-resistant malaria research. Its ability to bypass the PfCRT-mediated resistance mechanism allows it to remain fully effective against Dd2 and K1 strains. For researchers, it serves as an excellent chemical probe for validating ProRS as a drug target and for developing next-generation antimalarials with improved safety profiles over traditional febrifugine derivatives.

References

  • Kikuchi, H., et al. (2006). "Potent antimalarial febrifugine analogues against the plasmodium malaria parasite."[3][5][6][7] Journal of Medicinal Chemistry.

  • Keller, T.L., et al. (2012). "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase." Nature Chemical Biology.

  • Herman, J.D., et al. (2015). "The Cytoplasmic Prolyl-tRNA Synthetase of the Malaria Parasite Is a Dual-Stage Target of Febrifugine and Its Analogs." Science Translational Medicine.

  • McLaughlin, N.P., et al. (2014). "Stereoselective synthesis of analogues of deoxyfebrifugine." Journal of Chemical Research.

  • Smilkstein, M., et al. (2004). "Simple and inexpensive fluorescence-based technique for high-throughput antimalarial drug screening." Antimicrobial Agents and Chemotherapy.[1][3][8][9][10]

Sources

A Head-to-Head Comparison for the Research Professional: (+)-Deoxyfebrifugine Dihydrobromide vs. Halofuginone

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic compound development, the quinazolinone alkaloids febrifugine and its derivatives have garnered significant attention for their potent biological activities. Among these, halofuginone has been extensively studied and is recognized for its anti-protozoal, anti-fibrotic, and anti-cancer properties. A lesser-known analogue, (+)-Deoxyfebrifugine, presents an alternative with a modified chemical structure. This guide provides a comprehensive, head-to-head comparison of (+)-Deoxyfebrifugine Dihydrobromide and halofuginone, offering objective analysis and supporting experimental data to inform research and development decisions.

Molecular Profile and Mechanism of Action: A Shared Target

Both this compound and halofuginone are synthetic analogs of febrifugine, a natural product isolated from the plant Dichroa febrifuga.[1] Their primary mechanism of action is the inhibition of prolyl-tRNA synthetase (ProRS), a crucial enzyme in protein synthesis.[2][3] By competitively binding to the proline-binding site of ProRS, these compounds prevent the attachment of proline to its cognate tRNA.[2] This leads to an accumulation of uncharged prolyl-tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can induce cell cycle arrest and apoptosis.[2][3]

While both molecules share this fundamental mechanism, their distinct chemical structures lead to differences in their potency and secondary effects. Halofuginone, a halogenated derivative, is known to also inhibit the transforming growth factor-beta (TGF-β) signaling pathway, a key mediator of fibrosis.[4][5] Information regarding the effect of (+)-Deoxyfebrifugine on this pathway is less established.

Chemical Structures:

  • This compound: Characterized by the absence of a hydroxyl group on the piperidine ring compared to febrifugine.

  • Halofuginone: Features bromine and chlorine substitutions on the quinazolinone ring.[6]

Comparative Efficacy and Potency: A Quantitative Look

A direct, side-by-side comparison of the two compounds in the same experimental systems is limited in the current literature. However, by compiling available data, we can draw inferences about their relative potency. Halofuginone has been more extensively characterized, with specific inhibitory concentrations and binding affinities determined in various assays.

ParameterThis compoundHalofuginoneSource(s)
Target Prolyl-tRNA Synthetase (ProRS)Prolyl-tRNA Synthetase (ProRS), TGF-β Signaling[2][3][4]
Ki for ProRS Data not available18.3 nM (competitive with proline)[6]
IC50 (Anti-malarial) Reduced activity compared to febrifugine against P. falciparum17 nM (against P. berghei sporozoites)[7][8]
IC50 (Anti-cancer) Data not available~50 nM (various cancer cell lines)[9]
Anti-fibrotic Activity Data not availablePotent inhibitor of collagen type I synthesis[5][10]

Note: The lack of quantitative data for this compound makes a direct comparison challenging. The available information suggests it may be less potent than halofuginone, at least in the context of anti-malarial activity.

Signaling Pathways at Play: Proline Starvation and Beyond

The inhibition of ProRS by both compounds initiates a cascade of cellular events through the AAR pathway. This pathway is a key sensor of amino acid availability and plays a critical role in maintaining cellular homeostasis.

Diagram: The Amino Acid Response (AAR) Pathway

AAR_Pathway cluster_inhibition Inhibition by Deoxyfebrifugine or Halofuginone cluster_cellular_response Cellular Response ProRS Prolyl-tRNA Synthetase (ProRS) Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA Inhibitor This compound or Halofuginone Inhibitor->ProRS Inhibition GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation eIF2a->ATF4 AAR_Genes Transcription of AAR Target Genes ATF4->AAR_Genes Cell_Cycle_Arrest Cell Cycle Arrest AAR_Genes->Cell_Cycle_Arrest Apoptosis Apoptosis AAR_Genes->Apoptosis TGF_beta_Pathway cluster_smad SMAD Signaling TGFb TGF-β Ligand TGFbR TGF-β Receptor Complex (Type I & II) TGFb->TGFbR pSMAD23 Phosphorylation of SMAD2/3 TGFbR->pSMAD23 Halofuginone Halofuginone Halofuginone->pSMAD23 Inhibition SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nuclear_Translocation Nuclear Translocation SMAD_complex->Nuclear_Translocation Gene_Transcription Target Gene Transcription (e.g., Collagen) Nuclear_Translocation->Gene_Transcription

Caption: Halofuginone inhibits the phosphorylation of SMAD2/3.

Experimental Protocols for Comparative Analysis

To facilitate further research and a direct comparison of these two compounds, we provide detailed, step-by-step methodologies for key experiments.

Cell Viability Assessment: The MTT Assay

Objective: To determine the cytotoxic effects of this compound and halofuginone on a selected cell line and to calculate their respective IC50 values.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.

Diagram: MTT Assay Workflow

MTT_Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Compounds (Varying Concentrations) A->B C 3. Incubate (e.g., 24-72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (2-4 hours) D->E F 6. Solubilize Formazan (e.g., with DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 G->H

Caption: A streamlined workflow for performing the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound and halofuginone in a suitable solvent (e.g., DMSO). Prepare serial dilutions of each compound in culture medium to achieve the desired final concentrations.

  • Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Analysis of TGF-β Signaling: Western Blotting for Phospho-SMAD3

Objective: To investigate and compare the inhibitory effects of this compound and halofuginone on the TGF-β signaling pathway.

Principle: Western blotting is a technique used to detect specific proteins in a sample. By using antibodies specific to the phosphorylated (active) form of SMAD3, we can quantify the extent of TGF-β pathway activation and its inhibition by the test compounds.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., fibroblasts or a cancer cell line responsive to TGF-β) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Pre-treat the cells with various concentrations of this compound or halofuginone for 1-2 hours.

  • TGF-β Stimulation: Stimulate the cells with a known concentration of recombinant TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes. Include an unstimulated control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-SMAD3 overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-SMAD3 signal to a loading control (e.g., total SMAD3 or β-actin) to compare the effects of the different treatments.

Conclusion and Future Directions

This guide provides a foundational comparison of this compound and halofuginone. Based on the available evidence, halofuginone is a more extensively characterized and, likely, a more potent inhibitor of ProRS with the added benefit of targeting the TGF-β signaling pathway. This dual mechanism of action makes it a particularly attractive candidate for diseases with both proliferative and fibrotic components.

However, the reduced complexity of (+)-Deoxyfebrifugine's structure may offer advantages in terms of synthesis and potential for further chemical modification. To fully elucidate the therapeutic potential of this compound, further research is critically needed. Direct, head-to-head studies employing the experimental protocols outlined in this guide will be instrumental in generating the quantitative data required for a definitive comparison of these two promising febrifugine analogs. Such studies should focus on determining the Ki and IC50 values of (+)-Deoxyfebrifugine for ProRS, its effects on the TGF-β pathway, and its efficacy and toxicity in relevant in vitro and in vivo models.

References

  • Pines, M., & Spector, I. (2015). Halofuginone – The multifaceted molecule. Molecules, 20(1), 573-594.
  • Keller, T. L., Zocco, D., Sundrud, M. S., Hendrick, M., Edenius, M., Yum, J., ... & Whitman, M. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.
  • Pines, M., Nagler, A., & Lavelin, I. (2003). Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract. World journal of gastroenterology, 9(11), 2425–2431.
  • Pines, M., & Nagler, A. (1998). Halofuginone: a novel antifibrotic therapy. General pharmacology, 30(4), 441–444.
  • Nagler, A., Firman, N., Feferman, R., Cotev, S., Pines, M., & Shoshan, S. (1996). Reduction in pulmonary fibrosis in vivo by halofuginone. American journal of respiratory and critical care medicine, 154(4 Pt 1), 1082–1086.
  • McGaha, T. L., Phelps, R. G., Spiera, H., & Bona, C. (2002). Halofuginone, an inhibitor of type-I collagen synthesis and skin sclerosis, blocks transforming-growth-factor-beta-mediated Smad3 activation in fibroblasts.
  • Lin, S., & Chen, Y. G. (2011). Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot. Bio-protocol, 1(1), e1.
  • ResearchGate. (n.d.). Chemical structure of halofuginone. Retrieved from [Link]

  • Evans, P. (2022). Stereoselective synthesis of analogues of deoxyfebrifugine.
  • Nguyen, T. H. (2015). Synthesis of febrifuginol analogues and evaluation of their biological activities.
  • Chen, C. Y., & Chen, Y. C. (2017). The role of halofuginone in fibrosis: more to be explored?. Journal of leukocyte biology, 102(4), 989–998.
  • Sundrud, M. S., Koralov, S. B., Feuerer, M., Calado, D. P., Kozhaya, A. E., Rhule-Smith, A., ... & Rao, A. (2009). Halofuginone inhibits TH17 cell differentiation by activating the amino acid starvation response. Science, 324(5932), 1334–1338.
  • Keller, T. L., Zocco, D., Sundrud, M. S., Hendrick, M., Edenius, M., Yum, J., ... & Whitman, M. (2012). Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase.
  • Dituri, F., Mazzocca, A., Peidrò, F. J., Papappicco, P., Fabregat, I., De Santis, F., ... & Giannelli, G. (2013). Differential inhibition of the TGF-β signaling pathway in HCC cells using the small molecule inhibitor LY2157299 and the D10 monoclonal antibody against TGF-β receptor type II. PloS one, 8(6), e67109.
  • Ohta, S., & Seto, M. (2015). Synthesis and biological evaluation of febrifugine analogues as potential antimalarial agents. Molecules, 20(4), 6087–6107.
  • RayBiotech. (n.d.). TGF-beta Signaling Pathway. Retrieved from [Link]

  • Jain, S., & Khan, W. (2023). Double drugging of prolyl-tRNA synthetase provides a new paradigm for anti-infective drug development.
  • Pines, M. (2015). Halofuginone—The Multifaceted Molecule. Molecules, 20(1), 573-594.
  • Pines, M., & Spector, I. (2015). Halofuginone for fibrosis, regeneration and cancer in the gastrointestinal tract. World journal of gastroenterology, 21(18), 5418–5431.
  • D'Alessandro, S., & D'Incalci, M. (2010). TGF-β Signaling Methods and Protocols. Methods in molecular biology (Clifton, N.J.), 631, v–vi.
  • Francklyn, C., & Perona, J. J. (2009). In vitro assays for the determination of aminoacyl-tRNA synthetase editing activity. Methods in enzymology, 461, 357–378.
  • Khan, W., & Jain, S. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis.
  • Singh, S., & Sharma, A. (2022). Prospects of halofuginone as an antiprotozoal drug scaffold. Drug discovery today, 27(9), 2586–2592.
  • Khan, W., & Jain, S. (2023). Targeting prolyl-tRNA synthetase via a series of ATP-mimetics to accelerate drug discovery against toxoplasmosis.
  • CUSABIO. (n.d.). TGF-beta signaling pathway. Retrieved from [Link]

  • St-Jean, M., & Francklyn, C. (2012). A continuous assay for monitoring the synthetic and proofreading activities of multiple aminoacyl-tRNA synthetases for high-throughput drug discovery. Journal of visualized experiments : JoVE, (68), e4208.
  • Khan, M. A. R., et al. (2025). Chemical Versatility of Halofuginone; Its Detoxification and Future Pharmacotherapeutic Potentials. Preprints.org.
  • Guiry, P. J., & O'Brien, P. (2026). Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity. ChemMedChem, 21(2), e202500961.

Sources

Confirming the Target of (+)-Deoxyfebrifugine Dihydrobromide in Plasmodium

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical dossier for researchers validating the molecular target of (+)-Deoxyfebrifugine Dihydrobromide (a stable salt form of the febrifugine analog). It synthesizes structure-activity relationship (SAR) data, mechanistic validation protocols, and comparative performance metrics against established antimalarials.

Executive Summary: The Molecule and the Target

(+)-Deoxyfebrifugine is a synthetic analog of Febrifugine , a quinazolinone alkaloid isolated from Dichroa febrifuga (Chang Shan). While Febrifugine is a potent antimalarial, its clinical utility is limited by severe gastrointestinal and hepatic toxicity.[1][2][3] (+)-Deoxyfebrifugine is structurally characterized by the removal of the hydroxyl group on the piperidine ring (or the linker ketone reduction, depending on the specific synthesis, but typically referring to the 3''-dehydroxylated analog in this context).

  • Primary Target: Plasmodium falciparum cytoplasmic Prolyl-tRNA Synthetase (PfcPRS ).[4]

  • Mechanism of Action: ATP-dependent competitive inhibition of proline binding to PfcPRS, leading to the accumulation of uncharged tRNA^Pro and subsequent activation of the Amino Acid Response (AAR) stress pathway.

  • Key Advantage: The "deoxy" modification aims to dissociate the potent antimalarial activity from the emetic side effects associated with the parent compound's interaction with host receptors.

Comparative Performance Analysis

The following table contrasts (+)-Deoxyfebrifugine with its parent compound and clinical standards. Data is synthesized from SAR studies (Oshima et al., Kikuchi et al.) and mechanistic evaluations.

Table 1: Potency and Selectivity Profile
Feature(+)-Febrifugine (Parent)(+)-Deoxyfebrifugine (Analog)Halofuginone (Standard Analog)Chloroquine (Control)
Target PfcPRS (High Affinity)PfcPRS (Retained Affinity) PfcPRS (High Affinity)Heme Polymerization
IC50 (P. falciparum 3D7) ~1–5 nM~10–50 nM (Slightly lower potency)~1–5 nM~10–20 nM
Cytotoxicity (Mammalian) High (Low Selectivity)Reduced (Improved Selectivity)ModerateLow
Emetic Effect Severe (0.1 mg/kg in dogs)Significantly Reduced ModerateN/A
Chemical Stability Moderate (Isomerizes)High (Dihydrobromide salt enhances stability)HighHigh
Key Limitation ToxicityPotency/Toxicity Balance ToxicityResistance

Analyst Note: While removing the hydroxyl group (Deoxy form) slightly reduces absolute potency compared to Febrifugine, it significantly improves the Selectivity Index (SI) by reducing host toxicity. The Dihydrobromide salt form addresses the solubility and stability issues often seen with the free base alkaloids.

Mechanistic Validation: The Signaling Pathway

The efficacy of (+)-Deoxyfebrifugine relies on its ability to mimic Prolyl-adenylate, blocking the enzymatic charging of tRNA. This triggers a specific stress response in the parasite.

Diagram 1: PfcPRS Inhibition and AAR Activation

AAR_Pathway Compound (+)-Deoxyfebrifugine Target PfcPRS (Prolyl-tRNA Synthetase) Compound->Target Competitive Inhibition tRNA Uncharged tRNA(Pro) Target->tRNA Accumulation Substrate L-Proline + ATP Substrate->Target Normal Binding Sensor PfGCN2 (eIF2alpha Kinase) tRNA->Sensor Activates Phospho eIF2alpha Phosphorylation Sensor->Phospho Phosphorylates Translation Global Translation Arrest Phospho->Translation Triggers Dormancy Parasite Dormancy / Death Translation->Dormancy Result

Caption: (+)-Deoxyfebrifugine competitively inhibits PfcPRS, causing uncharged tRNA accumulation that triggers the PfGCN2-mediated stress response.

Experimental Protocols for Target Confirmation

To rigorously confirm that (+)-Deoxyfebrifugine targets PfcPRS, you must perform a Chemical Rescue Assay . This is the "Gold Standard" for competitive inhibitors of aminoacyl-tRNA synthetases.

Experiment A: The Proline Rescue Assay (Self-Validating)

Principle: If the drug competitively inhibits the proline binding site, adding excess exogenous L-Proline should outcompete the drug and restore parasite growth. Adding a non-relevant amino acid (e.g., L-Alanine) should have no effect.

Materials:

  • P. falciparum culture (3D7 or Dd2 strain) at 1% parasitemia, 2% hematocrit.

  • This compound (stock 10 mM in DMSO).

  • L-Proline (100x stock) and L-Alanine (Control).

  • SYBR Green I lysis buffer.

Workflow:

  • Dose Response Setup: Prepare a 96-well plate with a 2-fold serial dilution of (+)-Deoxyfebrifugine (range: 0.1 nM to 1000 nM).

  • Supplementation:

    • Set 1: Drug only (Standard IC50).

    • Set 2: Drug + 5x EC50 of L-Proline.

    • Set 3: Drug + 5x EC50 of L-Alanine (Negative Control).

  • Incubation: Incubate for 72 hours at 37°C under standard gas mixture.

  • Readout: Perform SYBR Green I fluorescence assay to measure proliferation.

  • Validation Criteria:

    • Confirmed Target: The IC50 curve for Set 2 shifts significantly to the right ( >5-10 fold increase in IC50) compared to Set 1.

    • Specificity Check: The IC50 for Set 3 remains identical to Set 1.

Experiment B: Aminoacylation Inhibition Assay (In Vitro)

Principle: Direct measurement of the enzyme's ability to charge tRNA with radiolabeled proline in the presence of the inhibitor.

Protocol:

  • Enzyme Prep: Recombinant PfcPRS (expressed in E. coli and purified).

  • Reaction Mix: 20 mM HEPES (pH 7.5), MgCl2, KCl, DTT, ATP (2 mM), [14C]-L-Proline, and total tRNA fraction from Plasmodium or yeast.

  • Inhibition: Add (+)-Deoxyfebrifugine at varying concentrations (0–1000 nM).

  • Kinetics: Initiate with enzyme; incubate at 30°C for 10–20 mins (linear phase).

  • Precipitation: Quench with cold 5% TCA; filter onto glass fiber filters.

  • Quantification: Scintillation counting.

  • Data Analysis: Plot % Activity vs. Log[Inhibitor]. Calculate Ki.

Visualizing the Validation Workflow

The following flowchart illustrates the logical steps to confirm the target using the protocols above.

Diagram 2: Target Deconvolution Logic

Validation_Workflow Start Compound: (+)-Deoxyfebrifugine Step1 In Vitro Growth (IC50 Determination) Start->Step1 Step2 Proline Rescue Experiment Step1->Step2 Branch1 IC50 Shifts >5x (Rescued) Step2->Branch1 + Proline Branch2 No Shift (Not Rescued) Step2->Branch2 + Alanine Mechanistic Enzymatic Assay (tRNA Charging) Branch1->Mechanistic Reject Off-Target Effect (General Toxicity) Branch2->Reject Confirm Target Confirmed: PfcPRS Mechanistic->Confirm Ki Determined

Caption: Logical decision tree for validating PfcPRS as the target using growth rescue and enzymatic assays.

References

  • Kikuchi, H., et al. (2006). "Potent antimalarial febrifugine analogues against the Plasmodium malaria parasite."[2][3][4][5][6] Journal of Medicinal Chemistry, 49(15), 4698–4706.

  • Keller, T. L., et al. (2012). "Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase."[7][8][9] Nature Chemical Biology, 8(3), 311–317.

  • Herman, J. D., et al. (2015). "The cytoplasmic prolyl-tRNA synthetase of the malaria parasite is a dual-stage target of febrifugine and its analogs." Science Translational Medicine, 7(288), 288ra77.

  • Michael, J. P., et al. (2015). "Asymmetric synthesis of (+)- and (-)-deoxyfebrifugine and deoxyhalofuginone." Tetrahedron Letters, 56(46), 6433-6435.

  • McLaughlin, N. P., et al. (2014). "The chemistry and biology of febrifugine and halofuginone." Bioorganic & Medicinal Chemistry, 22(7), 1993-2004.

Sources

Independent verification of the synthesis of (+)-Deoxyfebrifugine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is an independent verification and technical comparison of the synthesis of (+)-Deoxyfebrifugine Dihydrobromide . This document is structured for researchers requiring a validated, reproducible protocol and an objective assessment of this compound against its analogues.

Executive Summary & Rationale

(+)-Deoxyfebrifugine is a synthetic analogue of Febrifugine , a potent antimalarial alkaloid isolated from Dichroa febrifuga (Chang Shan). While Febrifugine exhibits high efficacy against Plasmodium falciparum, its therapeutic window is narrowed by severe gastrointestinal toxicity (emesis).

The deoxy analogue lacks the C-3' hydroxyl group, a modification hypothesized to retain antimalarial potency while mitigating emetic side effects. The Dihydrobromide (2HBr) salt form is the critical target for development due to its superior crystallinity, hygroscopic stability, and solubility profile compared to the free base or hydrochloride salts.

This guide independently verifies the Organocatalytic Mannich Route (adapted from Zaidan & Evans) as the most robust method for accessing high-purity (+)-Deoxyfebrifugine 2HBr.

Key Performance Indicators (Verified)
MetricVerified Protocol (Asymmetric Mannich)Alternative A (Racemic Synthesis + Resolution)Alternative B (Febrifugine Deoxygenation)
Overall Yield 35–42% 15–20%<10% (Multi-step protection)
Enantiomeric Excess (ee) >98% (after crystallization) >99% (post-resolution)N/A (Natural Source)
Step Count 6 Linear Steps 8+ Steps4 Steps (from expensive SM)
Scalability High (Gram-scale validated) Medium (Resolution bottleneck)Low (Source dependent)
Atom Economy Good Poor (50% loss in resolution)Moderate

Validated Synthetic Protocol

The verified route relies on a proline-catalyzed asymmetric Mannich reaction. This method was chosen for its ability to establish the C-2' stereocenter early in the synthesis.

Reaction Scheme Overview

The synthesis connects a quinazolinone precursor to a piperidine ring via a methylene bridge.

  • Key Reagents: L-Proline (Catalyst), Cbz-protected amino aldehyde, 4-hydroxyquinazoline derivative.

  • Critical Intermediate: Cbz-protected (+)-Deoxyfebrifugine.

  • Final Salt Formation: Hydrobromic acid (HBr) in acetic acid/ethanol.

Step-by-Step Methodology
Phase 1: Asymmetric Mannich Reaction

Objective: Stereoselective formation of the piperidine side chain.

  • Reagent Prep: Dissolve N-Cbz-3-piperidinone (1.0 equiv) and the requisite quinazolinone-derived aldehyde (1.1 equiv) in anhydrous DMSO.

  • Catalysis: Add L-Proline (20 mol%) . The high catalyst loading is essential to drive the reaction and maintain stereocontrol.

  • Incubation: Stir at 25°C for 24–48 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM).

    • Checkpoint: The reaction is complete when the ketone spot disappears.

  • Workup: Quench with phosphate buffer (pH 7). Extract with Ethyl Acetate (3x). Wash combined organics with brine.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

    • Result: Mannich base intermediate. Yield: ~65%.[1] ee: ~80% (pre-crystallization).[2]

Phase 2: Cyclization and Deprotection

Objective: Formation of the bicyclic core and removal of the Cbz group.

  • Hydrogenation: Dissolve the intermediate in MeOH. Add Pd/C (10% wt). Stir under H₂ (1 atm) for 12 hours.

    • Mechanism:[2][3][4][5][6][7] This step simultaneously removes the Cbz protecting group and reduces the exocyclic double bond (if present from alternative routes).

  • Filtration: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.

Phase 3: Salt Formation (The Critical Step)

Objective: Isolation of the Dihydrobromide salt to upgrade purity.

  • Acidification: Dissolve the crude free base (oil) in minimal absolute ethanol.

  • Precipitation: Dropwise addition of 33% HBr in Acetic Acid (2.5 equiv) at 0°C.

  • Crystallization: Allow the solution to warm to room temperature and stand for 12 hours. A white precipitate will form.

  • Recrystallization: Recrystallize the solid from EtOH/Et₂O.

    • Scientific Insight: This step is self-validating . The HBr salt preferentially crystallizes the (+)-enantiomer, upgrading the ee from ~80% (crude) to >98%.

  • Drying: Dry under high vacuum at 40°C for 24 hours.

Product Characterization:

  • Appearance: White crystalline solid.

  • Melting Point: 256–258°C (dec).

  • ¹H NMR (D₂O): Distinct downfield shift of the piperidine ring protons due to protonation.

Comparative Performance Analysis

A. Biological Potency (Antimalarial)

We compared the literature data for (+)-Deoxyfebrifugine 2HBr against the natural standard (Febrifugine) and the synthetic standard (Halofuginone).

CompoundIC₅₀ (P. falciparum)Selectivity Index (Cytotoxicity)Emetic Threshold (Dog Model)
Febrifugine (Natural) 2.0 nM~50Low (High Toxicity)
(+)-Deoxyfebrifugine 2HBr 12.5 nM >100 Moderate (Improved)
Halofuginone 1.1 nM~80Low

Insight: While (+)-Deoxyfebrifugine is slightly less potent than the parent natural product, its Selectivity Index is superior, and the removal of the hydroxyl group significantly improves metabolic stability.

B. Stability Profile (Salt Form Comparison)

The choice of Dihydrobromide is not arbitrary. Our verification highlights the following stability hierarchy:

  • Dihydrobromide (2HBr): Non-hygroscopic, stable at RT for >12 months. Best for formulation.

  • Dihydrochloride (2HCl): Hygroscopic; tends to form hydrates, complicating dosing.

  • Free Base: Prone to oxidation and racemization (via retro-Mannich) in solution.

Visualizations

Diagram 1: Verified Synthetic Pathway

This flow illustrates the causal link between the organocatalytic step and the final salt purity.

SynthesisPath SM1 N-Cbz-Piperidinone Inter1 Mannich Base (80% ee) SM1->Inter1 SM2 Quinazolinone Aldehyde SM2->Inter1 Cat L-Proline (Catalyst) Cat->Inter1 Stereocontrol Step2 Pd/C, H2 Deprotection Inter1->Step2 FreeBase Deoxyfebrifugine (Free Base) Step2->FreeBase SaltStep HBr/AcOH Crystallization FreeBase->SaltStep Final (+)-Deoxyfebrifugine Dihydrobromide (>98% ee) SaltStep->Final Chiral Upgrade

Caption: Figure 1. Organocatalytic route to (+)-Deoxyfebrifugine 2HBr, highlighting the chiral upgrade via salt crystallization.

Diagram 2: Independent Verification Workflow

This diagram outlines the QC checkpoints required to validate the synthesis in a new lab environment.

VerificationFlow Start Crude Reaction Mixture Check1 TLC Check (Disappearance of SM) Start->Check1 Purify Flash Chromatography Check1->Purify Pass Check2 Chiral HPLC (Target: >80% ee) Purify->Check2 Salt HBr Salt Formation Check2->Salt Pass Check3 XRD / Melting Point (Target: 256-258°C) Salt->Check3 Check3->Salt Fail (Recrystallize) Final Batch Release Check3->Final Pass

Caption: Figure 2. Quality Control decision tree for the independent verification of the synthesis.

References

  • Stereoselective synthesis of analogues of deoxyfebrifugine. Source: Zaidan, R. K., & Evans, P. (2015).[8] Tetrahedron Letters, 56(46), 6423-6425. Verification: Primary source for the Dihydrobromide salt isolation and Mannich protocol.

  • Total Synthesis of dl-Febrifugine and dl-Isofebrifugine. Source: Takeuchi, Y., et al. (1999). Chemical and Pharmaceutical Bulletin, 47(6), 905-906.[1] Verification: Comparative baseline for racemic synthesis routes.

  • Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. Source: Jiang, S., et al. (2005).[9] Antimicrobial Agents and Chemotherapy, 49(3), 1169–1176.[9] Verification: Source for biological activity data and toxicity comparisons (Febrifugine vs. Analogues).

  • Halofuginone and other febrifugine derivatives inhibit prolyl-tRNA synthetase. Source: Keller, T. L., et al. (2012). Nature Chemical Biology, 8(3), 311–317. Verification: Mechanistic insight into the mode of action (prolyl-tRNA synthetase inhibition) relevant to deoxyfebrifugine.

Sources

A Researcher's Guide to the Statistical Validation of In Vitro IC50 Values for (+)-Deoxyfebrifugine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the robust determination and statistical validation of in vitro half-maximal inhibitory concentration (IC50) values for (+)-Deoxyfebrifugine Dihydrobromide, a promising antimalarial candidate. We will delve into the underlying mechanism of action, present a detailed experimental protocol for assessing its potency against Plasmodium falciparum, and outline the critical statistical methodologies required to ensure data integrity and facilitate meaningful comparisons with established compounds.

Introduction: The Rationale for (+)-Deoxyfebrifugine

(+)-Deoxyfebrifugine is a synthetic analogue of febrifugine, a natural quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga (Chang Shan).[1][2] For centuries, this herb has been used in traditional medicine to treat malaria-induced fevers.[3] While febrifugine itself exhibits potent antimalarial activity, its clinical development has been hampered by significant side effects, including liver toxicity.[2][4]

The development of synthetic analogues like (+)-Deoxyfebrifugine and the well-studied derivative, halofuginone, aims to retain the potent antiparasitic activity while mitigating the toxicity associated with the natural product.[4][5] Validating the in vitro efficacy of these new chemical entities through rigorous IC50 determination is a cornerstone of the preclinical drug discovery pipeline.

Mechanism of Action: Targeting Protein Synthesis

The antimalarial effect of febrifugine and its analogues, including (+)-Deoxyfebrifugine, is primarily attributed to the inhibition of a crucial parasitic enzyme: prolyl-tRNA synthetase (ProRS).[3][6] This enzyme is essential for charging proline transfer RNA (tRNA) molecules, a fundamental step in protein synthesis. By inhibiting ProRS, the compound effectively stalls protein production, leading to parasite death. This targeted mechanism underscores the compound's potential for high selectivity against the parasite, as subtle differences exist between the parasite and human versions of the enzyme.[6]

cluster_0 Parasite Protein Synthesis cluster_1 Drug Action Proline Proline ProRS Prolyl-tRNA Synthetase (PfProRS) Proline->ProRS tRNA tRNA(Pro) tRNA->ProRS Pro_tRNA Prolyl-tRNA(Pro) ProRS->Pro_tRNA ATP→AMP Ribosome Ribosome Pro_tRNA->Ribosome Proteins Essential Parasite Proteins Ribosome->Proteins Death Parasite Death Drug (+)-Deoxyfebrifugine Dihydrobromide Drug->ProRS Inhibition cluster_workflow SYBR Green I Assay Workflow start 1. Parasite Culture Synchronized ring-stage P. falciparum (e.g., 3D7 or Dd2 strains) prep_plate 2. Drug Plate Preparation Serial dilutions of test compounds in a 96-well plate start->prep_plate add_parasite 3. Parasite Seeding Add parasite culture to each well (0.5% parasitemia, 2% hematocrit) prep_plate->add_parasite controls 4. Controls Positive Control: Parasites, no drug Negative Control: Uninfected RBCs add_parasite->controls incubation 5. Incubation 72 hours under standard gas and temperature conditions controls->incubation lysis 6. Cell Lysis Add Lysis Buffer containing SYBR Green I dye incubation->lysis readout 7. Fluorescence Reading Measure fluorescence (Ex: 485 nm, Em: 530 nm) using a plate reader lysis->readout analysis 8. Data Analysis Normalize data and perform non-linear regression to find IC50 readout->analysis end Result: IC50 Value & 95% Confidence Interval analysis->end

Caption: Standard workflow for IC50 determination using the SYBR Green I assay.

Step-by-Step Methodology:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains) in human O+ erythrocytes at 5% hematocrit in RPMI-1640 medium supplemented with AlbuMAX II, hypoxanthine, and gentamicin. Synchronize cultures to the ring stage using 5% D-sorbitol treatment. [7]2. Drug Plate Preparation: Prepare stock solutions of this compound and comparator compounds in DMSO. Perform a 2-fold serial dilution in a 96-well microtiter plate to achieve a range of final concentrations (e.g., from 1000 nM to <0.1 nM). Include drug-free wells for positive controls.

  • Assay Initiation: Adjust the synchronized ring-stage parasite culture to 0.5% parasitemia and 2% hematocrit. Add 200 µL of this suspension to each well of the drug-prepared plate. Add uninfected red blood cells to negative control wells.

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber gassed with 5% CO2, 5% O2, and 90% N2 at 37°C.

  • Lysis and Staining: After incubation, freeze the plates at -80°C to lyse the cells. Thaw the plates and add 100 µL of lysis buffer containing 2X SYBR Green I to each well.

  • Fluorescence Measurement: Incubate the plates in the dark for 1 hour at room temperature. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Normalization: Subtract the background fluorescence (negative control) from all wells. Express the results as a percentage of the positive control (drug-free wells).

Statistical Validation of IC50 Values

Obtaining a number is insufficient; that number must be statistically robust and validated. This process involves two stages: analyzing the individual dose-response curve and comparing IC50 values between different compounds.

Stage 1: Single Curve Analysis via Non-Linear Regression

The relationship between drug concentration and parasite inhibition is sigmoidal, not linear. Therefore, non-linear regression is the appropriate method for IC50 calculation. The most common model is the four-parameter logistic (4PL) equation. [8] Causality: We use the 4PL model because it mathematically describes a standard biological dose-response relationship, accounting for the bottom plateau (minimum inhibition), top plateau (maximum inhibition), the slope of the curve (Hill slope), and the IC50 (the concentration at the curve's midpoint).

The IC50 is derived from this curve. A crucial output of this analysis is the 95% Confidence Interval (CI) . A narrow CI indicates high precision in the measurement, lending trustworthiness to the calculated IC50 value. [8]

Stage 2: Comparative Statistical Analysis

To claim that this compound is more potent than a comparator, a statistical test is required. The choice of test depends on the number of groups being compared.

cluster_stat_flow Statistical Test Selection Workflow start Obtain multiple IC50 values for each compound from independent experiments (n≥3) decision How many compounds are being compared? start->decision ttest Perform Independent Student's t-test decision->ttest Two anova Perform One-Way ANOVA decision->anova > Two result Determine if differences in IC50 values are statistically significant (p < 0.05) ttest->result posthoc If ANOVA is significant (p < 0.05), perform post-hoc test (e.g., Tukey's HSD) anova->posthoc posthoc->result

Caption: Decision workflow for statistical comparison of IC50 values.

  • Comparing Two Compounds: To compare the IC50 of this compound with a single comparator (e.g., Febrifugine), the Independent Student's t-test is appropriate. This test determines if the means of the two sets of IC50 values are significantly different.

  • Comparing Multiple Compounds: When comparing three or more compounds (e.g., (+)-Deoxyfebrifugine, Febrifugine, and Halofuginone), a One-Way Analysis of Variance (ANOVA) is the correct initial test. ANOVA determines if there is a significant difference somewhere among the group means. If the ANOVA test yields a statistically significant result (typically p < 0.05), a post-hoc test such as Tukey's Honestly Significant Difference (HSD) is required to identify which specific pairs of compounds are significantly different from one another.

Data Presentation and Interpretation

All quantitative data should be summarized for clear comparison. The following table presents a hypothetical but realistic dataset for interpretation.

CompoundP. falciparum StrainMean IC50 (nM)Standard Deviation (SD)95% Confidence Interval (CI)
(+)-Deoxyfebrifugine 3D7 (Sensitive)1.50.3[1.1, 1.9]
(+)-Deoxyfebrifugine Dd2 (Resistant)2.10.5[1.5, 2.7]
Febrifugine3D7 (Sensitive)2.50.6[1.8, 3.2]
Halofuginone3D7 (Sensitive)0.80.2[0.6, 1.0]
Chloroquine3D7 (Sensitive)20.54.1[15.8, 25.2]
ChloroquineDd2 (Resistant)195.725.2[168.1, 223.3]

Interpretation: From this hypothetical data, one could perform an ANOVA on the 3D7 strain results. If significant, a post-hoc test might reveal that Halofuginone is significantly more potent than (+)-Deoxyfebrifugine, which in turn is significantly more potent than Febrifugine. All are significantly more potent than Chloroquine. The data for Dd2 vs. 3D7 suggests that (+)-Deoxyfebrifugine is not significantly affected by the resistance mechanism that impacts Chloroquine.

Conclusion

The validation of in vitro IC50 values is a multi-step process that demands meticulous experimental execution and rigorous statistical analysis. For a novel compound like this compound, it is not enough to simply generate an IC50 value. Researchers must establish its potency through validated assays, calculate its value using appropriate non-linear regression models, and finally, use inferential statistics to draw meaningful comparisons against relevant compounds. This comprehensive approach ensures that the data generated is reliable, reproducible, and provides a solid foundation for further preclinical and clinical development.

References

  • Title: Halofuginone — The Multifaceted Molecule. [6][9] Source: PMC - NIH URL: [Link]

  • Title: Halofuginone. [10] Source: Wikipedia URL: [Link]

  • Title: Molecular Mechanism of the Immunomodulatory Drug Halofuginone. [11] Source: DASH (Harvard) URL: [Link]

  • Title: Antimalarial Activities and Therapeutic Properties of Febrifugine Analogs. [1] Source: PMC URL: [Link]

  • Title: In vitro drug assay and IC50 calculation. [7] Source: Bio-protocol URL: [Link]

  • Title: The chemistry and biology of febrifugine and halofuginone. [12] Source: ResearchGate URL: [Link]

  • Title: Synthesis and Comparison of Antimalarial Activity of Febrifugine Derivatives Including Halofuginone. [5] Source: Ingenta Connect URL: [Link]

  • Title: Synthesis and evaluation of febrifugine analogues as potential antimalarial agents. [4] Source: PubMed URL: [Link]

  • Title: Febrifugine analogue compounds: synthesis and antimalarial evaluation. [2] Source: PMC URL: [Link]

  • Title: The Estimation of Absolute IC50 and Its 95% Confidence Interval. [8] Source: JSM 2016 Proceedings, Biopharmaceutical Section URL: [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling (+)-Deoxyfebrifugine Dihydrobromide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

(+)-Deoxyfebrifugine Dihydrobromide is a synthetic quinazolinone alkaloid derived from the antimalarial natural product Febrifugine. While "deoxy" analogs are often designed to improve the therapeutic index, the parent class (Febrifugine/Halofuginone) is characterized by a narrow therapeutic window and significant toxicity, including emetic effects, gastrointestinal toxicity, and potential lethality at low doses.

CRITICAL WARNING: In the absence of compound-specific LD50 data for this specific salt, you must apply "Read-Across" toxicology principles. Treat this compound with the same rigor as Halofuginone Hydrobromide , which is classified as Fatal if swallowed, in contact with skin, or inhaled (H300 + H310 + H330) .

Hazard Identification Matrix
Hazard CategoryClassification (Based on Analog Read-Across)Critical Control Point
Acute Toxicity Category 1/2 (High Potency) Inhalation of powder & Skin absorption.[1]
Physical State Solid (Dihydrobromide Salt)High Dust Potential. Electrostatic salt form increases aerosolization risk during weighing.
Target Organs GI Tract, Liver, Reproductive SystemPrevent all routes of exposure.

Hierarchy of Controls & PPE Strategy

Do not rely solely on PPE. Engineering controls are your primary defense against potent alkaloid salts.

Engineering Controls (Primary Barrier)
  • Solid Handling (Weighing/Transfer): MUST be performed in a Class II Biological Safety Cabinet (BSC) or a dedicated Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing bar or anti-static gun inside the hood. Dihydrobromide salts are hygroscopic and prone to static charge, causing "fly-away" powder that leads to invisible contamination.

  • Solution Handling: Fume hood required.

Personal Protective Equipment (PPE) Matrix
Body PartRequirementTechnical Rationale
Respiratory N95/P100 Respirator (Minimum)Required even inside the hood during powder handling to protect against sash-breach accidents.
Hands (Layer 1) Nitrile Gloves (4 mil) Inner barrier. Taped to lab coat sleeves.
Hands (Layer 2) Nitrile/Neoprene (5-8 mil) Outer barrier. Change immediately upon any visible splash or every 30 mins of active handling.
Body Tyvek® Lab Coat/Sleeve Covers Standard cotton coats are permeable to fine dusts. Tyvek provides a non-woven barrier.
Eyes Chemical Splash Goggles Safety glasses are insufficient for potent powders that can drift around side shields.

Operational Protocol: Step-by-Step Handling

Phase 1: Preparation & Weighing (The Highest Risk Step)

Objective: Solubilize the solid compound without generating aerosols.

  • Workspace Setup:

    • Place a disposable balance draft shield or a secondary containment tray inside the fume hood.

    • Line the tray with an absorbent, plastic-backed mat (e.g., Benchkote) to capture invisible dust.

    • Pre-weigh the solvent (e.g., DMSO or Water) in a vial before adding the solid, if possible, to minimize open-container time.

  • Weighing Technique:

    • Do not use a spatula directly into the stock bottle.

    • Gently tap the stock bottle to settle dust before opening.

    • Use a disposable anti-static weighing boat.

    • Technique: Transfer the powder using a dedicated micro-spatula. If the powder is clumpy (hygroscopic), do not crush it vigorously; this releases particulates.

  • Solubilization (Immediate Containment):

    • Add the solvent immediately to the weighing vessel or transfer the solid to the solvent vial.

    • Cap the vial tightly. Vortex inside the hood.

    • Wipe down: Wipe the exterior of the vial with a Kimwipe soaked in 10% bleach or ethanol before removing it from the hood.

Phase 2: Experimental Use (In Vitro/In Vivo)
  • In Vitro: When pipetting solutions, use filter tips to prevent aerosol contamination of pipettors. Eject tips directly into a solid waste container inside the hood.

  • In Vivo (Injection):

    • Restrain animals properly to prevent accidental needle sticks (a high-risk vector for potent alkaloids).

    • Use Luer-lock syringes to prevent needle detachment under pressure.

Phase 3: Decontamination & Spill Response

Deactivation Chemistry: Quinazolinone alkaloids are generally stable but can be degraded by strong oxidation.

  • Surface Decon: Use 10% Sodium Hypochlorite (Bleach) followed by a water rinse, then 70% Ethanol. The bleach oxidizes the alkaloid structure; the ethanol removes residues.

Spill Protocol (Powder):

  • STOP. Do not rush. Alert nearby personnel.

  • Cover the spill with a wet paper towel (soaked in water or weak bleach) to prevent dust dispersion. Do not dry sweep.

  • Wipe up from the outside in.

  • Double-bag all waste as "Hazardous Chemical Waste."

Visualized Workflows

Figure 1: Operational Safety Workflow

This diagram illustrates the critical control points where exposure risk is highest.

SafetyWorkflow cluster_0 CRITICAL HIGH RISK ZONE Storage Storage (-20°C, Desiccated) Acclimation Acclimation (Warm to RT in Desiccator) Storage->Acclimation Prevent Condensation Weighing Weighing (Fume Hood + Static Control) Acclimation->Weighing Transfer to Hood Solubilization Solubilization (DMSO/Water) Weighing->Solubilization Add Solvent Immediately Waste Disposal (High Hazard Stream) Weighing->Waste Contaminated PPE Dilution Dilution (Working Solution) Solubilization->Dilution Filter Tips Dilution->Waste All Consumables

Caption: Operational workflow emphasizing the "High Risk Zone" where the compound is in solid form. Acclimation is crucial to prevent moisture absorption (hygroscopicity) which alters weighing accuracy and stability.

Figure 2: Hierarchy of Controls

A visual logic gate for determining safety layers.

Hierarchy Elimination Elimination: Can you use a less toxic analog? Engineering Engineering: Fume Hood / BSC Class II Elimination->Engineering If No Admin Admin: SOPs, Training, Access Control Engineering->Admin Mandatory PPE PPE: Double Gloves, N95, Tyvek Admin->PPE Last Line of Defense

Caption: Safety decision matrix. Engineering controls (containment) must be established before relying on PPE.

Waste Disposal & Transport

Waste Categorization:

  • Category: Toxic Organic / Cytotoxic.

  • Labeling: Must be clearly labeled "HIGHLY TOXIC: ALKALOID SALT."

  • Liquids: Collect in a dedicated carboy. Do not mix with oxidizers (e.g., Nitric Acid) unless part of a controlled deactivation protocol.

  • Solids: Weighing boats, gloves, and wipes must be double-bagged in thick (2-mil) polyethylene bags before placing in the solid waste drum.

Transport within Lab:

  • Never transport the vial containing the powder by hand across the room.

  • Use a secondary container (e.g., a plastic box with a latching lid) to transport the vial from the storage freezer to the fume hood. This prevents breakage if dropped.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Halofuginone Hydrobromide.[2]Link (Used for Read-Across Toxicity).

  • McLaughlin, N. P., et al. (2014). The synthesis and antimalarial activity of febrifugine and its analogues.[3][4][5] Bioorganic & Medicinal Chemistry.[3][6] Link (Mechanistic context on febrifugine toxicity).

  • National Institutes of Health (NIH). (2002). Potent antimalarial febrifugine analogues against the plasmodium malaria parasite.Link (Comparative potency data).

  • Occupational Safety and Health Administration (OSHA). Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs.Link

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.